Sodium;zirconium(4+);silicate
Description
Contextualization within Advanced Inorganic Materials Chemistry
Within the field of advanced inorganic materials chemistry, sodium zirconium(IV) silicates are investigated for a range of potential and realized applications. They are recognized for their exceptional thermal stability, high refractive index, and resistance to corrosion, making them valuable in the manufacturing of refractory materials, ceramics, enamels, and glazes. atamanchemicals.com The synthetic variants are particularly important as microporous materials, finding applications as ion exchangers, molecular sieves, and catalysts. mdpi.comacs.orggoogle.com
The structural versatility of sodium zirconium silicates allows for the design of materials with tailored properties. For instance, their ability to form framework structures with well-defined channels and cavities is central to their function as selective adsorbents. acs.orgtga.gov.au Furthermore, certain compositions, particularly those related to the NASICON (NA Super Ionic CONductor) structural family, are explored for their potential as solid-state electrolytes in energy storage systems, such as sodium-ion batteries. researchgate.netnih.gov The study of these compounds contributes significantly to the development of new functional materials for environmental, energy, and industrial applications. atamanchemicals.comzircon-association.org
Foundational Research Areas Pertaining to Sodium Zirconium(IV) Silicates
Research on sodium zirconium(IV) silicates is concentrated on several key areas that explore their fundamental chemical and physical properties.
Crystal Structure and Topology A primary focus of research is the intricate crystal architecture of these compounds. The structures are typically based on frameworks of ZrO₆ octahedra and SiO₄ tetrahedra linked through shared oxygen atoms. mdpi.com The arrangement of these polyhedral units gives rise to different microporous structures and topologies. For example, minerals like keldyshite and parakeldyshite are based on M₂T₄ building blocks with an fsh topology, while a synthetic hydrated phase, Na₂[Zr(Si₂O₇)]∙H₂O, is formed from M₂T₆ blocks and exhibits an xat topology. mdpi.com These structural variations influence the material's properties, including the dimensions of internal channels and, consequently, their ion-exchange selectivity. mdpi.com The structure of one well-studied compound, sodium zirconium cyclosilicate, consists of a cubic arrangement of octahedrally coordinated zirconium and tetrahedrally coordinated silicon units, creating a uniform micropore structure. tga.gov.auwikipedia.orgnewdrugapprovals.org
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | ZrSiO₄ | wikipedia.org |
| Molar Mass | 183.305 g·mol−1 | wikipedia.org |
| Appearance | Colourless crystals; various colors with impurities | wikipedia.org |
| Density | 4.56 g/cm³ | wikipedia.org |
| Melting Point | Decomposes at 1,540 °C (2,800 °F; 1,810 K) | wikipedia.org |
| Crystal Structure | Tetragonal | wikipedia.org |
| Mohs Hardness | 7.5 | wikipedia.org |
| Solubility | Insoluble in water, acids, alkali, and aqua regia | wikipedia.org |
Ion Exchange and Adsorption The ion-exchange capabilities of sodium zirconium silicates are a major area of foundational research. These materials, particularly phases like sodium zirconium cyclosilicate, exhibit high selectivity for certain monovalent cations, most notably potassium (K⁺) and ammonium (B1175870) (NH₄⁺). tga.gov.aunewdrugapprovals.org This selectivity is determined by the specific size and chemical configuration of the micropores within the crystal lattice. tga.gov.au The pore opening in sodium zirconium cyclosilicate is approximately 3 Å, which is ideally sized to trap unhydrated potassium ions. tga.gov.auresearchgate.net Its selectivity for K⁺ is significantly higher than for divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). nih.gov This property underpins its application as a selective potassium-binding agent. nih.govdrugbank.com
| Cation | Selectivity Relative to K⁺ | Reference |
|---|---|---|
| Potassium (K⁺) | 1 | tga.gov.aunih.gov |
| Ammonium (NH₄⁺) | 1.25-fold less selective than K⁺ | tga.gov.au |
| Calcium (Ca²⁺) | 15-fold to >25-fold less selective than K⁺ | tga.gov.aunih.gov |
| Magnesium (Mg²⁺) | >25-fold less selective than K⁺ | nih.gov |
Ionic Conductivity Certain sodium zirconium silicate compositions, especially those with the NASICON-type structure (e.g., Na₃Zr₂Si₂PO₁₂), are investigated for their high sodium-ion conductivity. researchgate.netgrafiati.com These materials are considered potential solid-state electrolytes for all-solid-state sodium batteries. researchgate.net Research focuses on optimizing their ionic conductivity, which can be influenced by factors such as composition (e.g., silicon content) and processing temperature. researchgate.net Studies have shown that higher processing temperatures can lead to larger crystallite sizes and improved ionic conductivities. researchgate.net However, challenges remain, including achieving high room-temperature conductivity and managing interfacial impedance with electrodes. researchgate.net
| Condition | Ionic Conductivity (S/cm) | Activation Energy (eV) | Reference |
|---|---|---|---|
| Sintered at 1230 °C (Nanopowder precursors) | 1.16 × 10⁻³ | Not specified | grafiati.com |
| Sintered at 1230 °C (Macro-precursors) | 0.62 × 10⁻³ | Not specified | grafiati.com |
| Sintered at 1000 °C (with NaPO₃ glass) | 1.81 × 10⁻³ (at 100 °C) | 0.18 | grafiati.com |
Methodological Frameworks in Sodium Zirconium(IV) Silicate Investigations
The study of sodium zirconium(IV) silicates relies on a well-established set of experimental methodologies for their synthesis and characterization.
Synthesis Methodologies Several methods are employed to produce sodium zirconium silicates with desired structures and properties.
Hydrothermal Synthesis: This is a common technique for crystallizing microporous zirconosilicates. It involves heating aqueous gels containing sources of zirconium, silicon, and sodium (e.g., Zr(OC₃H₇)₄, Na₂SiO₃, and NaOH) under mild hydrothermal conditions (e.g., 180–200 °C) for extended periods. acs.orgbas.bg This method allows for the formation of novel layered and framework structures. acs.org
Solid-State Reaction: This method involves heating mixtures of solid precursors, such as zirconia (ZrO₂) and silica (B1680970) (SiO₂), often with a mineralizer like sodium chloride, at high temperatures (e.g., 1400–1600 °C) to form the desired silicate phase.
Aqueous Synthesis: Zirconium silicates can also be precipitated from aqueous solutions by reacting a zirconium salt (e.g., zirconium(IV) oxychloride) with a sodium silicate solution. wikipedia.orgresearchgate.net
Sub-Molten Salt Method: A more recent approach uses a sub-molten salt medium (e.g., concentrated NaOH at ~260 °C) to decompose zircon sand (ZrSiO₄) into sodium zirconate and sodium silicate, which can then be further processed. mdpi.com
Characterization Techniques A suite of analytical techniques is used to elucidate the properties of the synthesized materials. These methods provide critical information on the structure, composition, morphology, and thermal behavior of the compounds.
| Technique | Abbreviation | Information Obtained | Reference |
|---|---|---|---|
| X-ray Diffraction | XRD | Crystal structure, phase purity, lattice parameters, and identification of crystalline phases. | acs.orgbas.bg |
| Scanning Electron Microscopy | SEM | Particle morphology, size, and surface texture. | researchgate.net |
| Thermogravimetric Analysis | TGA | Thermal stability, water content, and decomposition behavior. | acs.orgresearchgate.net |
| Infrared Spectroscopy | IR | Presence of functional groups and characterization of chemical bonds within the structure. | acs.org |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Local chemical environment of specific nuclei (e.g., ²⁹Si, ²³Na) to provide detailed structural information. | acs.orgacs.org |
| Elemental Analysis | - | Quantitative chemical composition and stoichiometry of the compound. | acs.org |
Properties
Molecular Formula |
NaO4SiZr+ |
|---|---|
Molecular Weight |
206.30 g/mol |
IUPAC Name |
sodium;zirconium(4+);silicate |
InChI |
InChI=1S/Na.O4Si.Zr/c;1-5(2,3)4;/q+1;-4;+4 |
InChI Key |
DYDZRSPTRQSKGE-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[Na+].[Zr+4] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium Zirconium Iv Silicates
Solid-State Reaction Pathways for Sodium Zirconium(IV) Silicate (B1173343) Production
Solid-state reactions, also known as ceramic methods, involve the high-temperature reaction of solid precursors to form the desired product. This approach is a cornerstone in the industrial production of many inorganic materials, including various sodium zirconium silicates.
Precursor Selection and Stoichiometric Considerations in Solid-State Synthesis
The choice of precursors is a critical factor that influences the reaction kinetics and the properties of the final sodium zirconium silicate. Common precursors for the solid-state synthesis of materials like Na₃Zr₂Si₂PO₁₂ (NASICON) include sodium carbonate (Na₂CO₃), silicon dioxide (SiO₂), zirconium dioxide (ZrO₂), and ammonium (B1175870) dihydrogen phosphate (B84403) (NH₄H₂PO₄). lew.roresearchgate.net The particle size of these precursors can significantly impact the reaction; using nanoscale raw materials for SiO₂ and ZrO₂ has been shown to yield higher ionic conductivities and improved morphology in the final product compared to micron-sized precursors. semanticscholar.org
Another significant solid-state approach is the alkali fusion of zircon sand (ZrSiO₄), a naturally occurring mineral. akademisains.gov.mywikipedia.org In this process, zircon sand is heated with a sintering agent like sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). akademisains.gov.myysxbcn.comsemanticscholar.org The reaction of zircon with NaOH can lead to the formation of Na₂ZrSiO₅. ysxbcn.com The stoichiometric ratio of the alkali flux to zircon sand is a crucial parameter. A higher mass ratio of NaOH to ZrSiO₄ can increase the conversion of zircon. akademisains.gov.my However, an excessive amount of NaOH can promote the formation of the water-insoluble Na₂ZrSiO₅, which may complicate subsequent processing steps. akademisains.gov.myresearchgate.net Conversely, a lower NaOH ratio may require higher temperatures and longer reaction times for complete conversion. sabinet.co.za
The table below summarizes common precursors used in solid-state synthesis.
| Target Compound Example | Sodium Source | Zirconium Source | Silicon Source | Other Precursors |
| Na₃Zr₂Si₂PO₁₂ (NASICON) | Na₂CO₃ lew.roresearchgate.net | ZrO₂ lew.roresearchgate.net | SiO₂ lew.roresearchgate.net | NH₄H₂PO₄ lew.roresearchgate.net |
| Na₂ZrSiO₅ | NaOH akademisains.gov.myysxbcn.comsemanticscholar.org | ZrSiO₄ (Zircon Sand) akademisains.gov.myysxbcn.comsemanticscholar.org | ZrSiO₄ (Zircon Sand) akademisains.gov.myysxbcn.comsemanticscholar.org | |
| Na₂ZrSi₃O₉ | Sodium Silicate | ZrO₂ | SiO₂ |
Thermal Regimes and Atmospheric Control in Solid-State Reactions
High temperatures are essential to overcome the kinetic barriers of solid-state diffusion and reaction. The thermal treatment typically involves a two-step process: calcination followed by sintering. Calcination, a preheating step at a moderate temperature (e.g., 600°C), is performed to decompose precursors and remove volatile components. lew.ro This is followed by sintering at a higher temperature to form the final crystalline phase and densify the material. lew.ronih.gov
For NASICON-type materials, sintering temperatures are often in the range of 1100°C to 1250°C. lew.ronih.gov For instance, Na₃Zr₂Si₂PO₁₂ has been synthesized by calcining at 1100°C for 4 hours, followed by sintering at 1100°C for 10 hours. lew.ro The alkali fusion of zircon sand with NaOH to form Na₂ZrSiO₅ can be achieved under sub-molten salt conditions at temperatures around 260°C. ysxbcn.com The synthesis of Na₂ZrSi₃O₉ powder has been reported at calcination temperatures between 1400-1500°C for 5-8 hours.
Atmospheric control during thermal processing can also be important. For example, sintering is sometimes conducted in a controlled atmosphere, such as a nitrogen gas flux, to prevent unwanted side reactions or volatilization of components like sodium and phosphorus at high temperatures. lew.ro
The following table presents examples of thermal regimes for different sodium zirconium silicate compounds.
| Compound | Precursors | Calcination Temperature | Sintering Temperature | Atmosphere |
| Na₃Zr₂Si₂PO₁₂ | Na₂CO₃, ZrO₂, SiO₂, NH₄H₂PO₄ | 1100°C lew.ro | 1100°C lew.ro | N₂ gas flux lew.ro |
| Na₂ZrSiO₅ | ZrSiO₄, NaOH | Not applicable | 260°C ysxbcn.com | Not specified |
| Na₂ZrSi₃O₉ | SiO₂, ZrO₂, Sodium Silicate | Not specified | 1400-1500°C | Not specified |
Mechanochemical Activation in Solid-State Sodium Zirconium(IV) Silicate Synthesis
Mechanochemical synthesis is a technique that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and phase transformations at or near room temperature. sci-hub.box This method can reduce reaction temperatures, shorten synthesis times, and produce materials with unique properties.
In the context of sodium zirconium silicates, mechanical activation has been employed for the synthesis of NASICON. sci-hub.box The process involves ball milling the precursor materials, such as ZrO₂, Na₃PO₄·H₂O, and SiO₂, for an extended period (e.g., 50 hours). sci-hub.box This mechanical activation step creates a highly reactive precursor powder. Subsequent annealing at a high temperature is then required to form the final NASICON phase. sci-hub.box The intense grinding reduces particle size, increases surface area, and creates defects in the crystal lattice, all of which enhance the reactivity of the precursors during the final thermal treatment.
Solution-Based Approaches for Sodium Zirconium(IV) Silicate Fabrication
Solution-based methods offer several advantages over solid-state reactions, including better homogeneity, control over particle size and morphology, and often lower reaction temperatures. These techniques involve the reaction of precursors in a liquid medium to precipitate or crystallize the desired sodium zirconium silicate.
Hydrothermal and Solvothermal Synthesis of Sodium Zirconium(IV) Silicates
Hydrothermal synthesis is a prominent solution-based method for producing crystalline materials from aqueous solutions under high temperature and pressure. acs.org This technique is particularly effective for synthesizing various phases of sodium zirconium silicates, including novel layered compounds. acs.org
The synthesis typically involves a reaction mixture of a zirconium source (e.g., zirconium n-propoxide, Zr(OC₃H₇)₄), a silicon source (e.g., silicic acid, sodium silicate), and a sodium source (e.g., sodium hydroxide). acs.orggoogle.com The reaction is carried out in a sealed vessel, such as an autoclave, at temperatures typically between 180-190°C for several days. acs.org The specific crystalline phase of sodium zirconium silicate that forms is highly dependent on the molar ratios of the reactants (e.g., Si:Zr ratio) and the alkalinity of the reaction medium. acs.org By carefully controlling these parameters, a variety of sodium zirconium silicate phases, such as Na₂Zr₅Si₂O₁₅·3H₂O and Na₂ZrSi₃O₉·2H₂O, can be selectively synthesized. acs.org
The resulting product is typically a crystalline powder that can be recovered by filtration, washed with deionized water, and dried at a low temperature (e.g., 60°C). acs.org Solvothermal synthesis is a similar process where a non-aqueous solvent is used instead of water.
The table below details reaction conditions for the hydrothermal synthesis of various sodium zirconium silicate phases. acs.org
| Phase Formed | Si:Zr Molar Ratio | NaOH Concentration | Temperature | Duration |
| Na₂Zr₅Si₂O₁₅·3H₂O | 0.5 - 1.0 | < 3 M | 180-190°C | 5-6 days |
| Na₄Zr₂Si₅O₁₆·H₂O | ~2.5 | 4 M | 180-190°C | 5-6 days |
| Na₂ZrSi₃O₉·2H₂O | ~3.0 | 4 M | 180-190°C | 5-6 days |
Sol-Gel Processing and Controlled Precipitation Techniques
The sol-gel method is a versatile wet-chemical technique used for fabricating materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. sci-hub.boxgoogle.com This process allows for the synthesis of highly pure and homogeneous materials at relatively low temperatures. nih.gov
In the synthesis of sodium zirconium silicate, sol-gel methods often utilize metal alkoxides as precursors. sci-hub.box For example, zirconium alkoxides like zirconium n-propoxide and silicon alkoxides like tetraethoxysilane (TEOS) can be used as the sources for zirconium and silicon, respectively. sci-hub.boxresearchgate.net These precursors are hydrolyzed and condensed in a solvent, often with a catalyst, to form a "sol" (a colloidal suspension). google.com With further processing, the sol evolves into a "gel," which is a solid network containing a liquid phase. sci-hub.box After drying the gel to remove the solvent, a final heat treatment or calcination is performed to crystallize the desired sodium zirconium silicate phase. sci-hub.boxgoogle.com
Controlled precipitation is another solution-based technique where the reactants are mixed in a solution under conditions that lead to the formation of a solid precipitate. This can be achieved by reacting a zirconium salt with sodium silicate in an aqueous solution. wikipedia.org The properties of the resulting precipitate, such as particle size and crystallinity, can be influenced by factors like reactant concentrations, pH, and temperature.
Crystallization Kinetics and Nucleation Phenomena in Solution Synthesis
The formation of sodium zirconium(IV) silicate from solution, typically through hydrothermal or sol-gel methods, is governed by the fundamental principles of nucleation and crystal growth. osti.gov The synthesis pathway is critical, as different techniques can lead to products with distinct structural ordering. osti.gov Solution-based methods like sol-gel are noted to produce more ordered structures compared to traditional solid-state reactions. osti.gov
The process begins with nucleation, the formation of initial stable crystalline seeds within the precursor solution. In the synthesis of related materials like silica (B1680970) nanoparticles from precursors such as tetraethyl orthosilicate (B98303) (TEOS), the presence of a catalyst like sodium hydroxide can induce "burst nucleation," a rapid formation of numerous nuclei that favors the creation of monodisperse particles. nih.gov This initial stage is heavily influenced by reaction conditions such as pH, temperature, and precursor concentration. For instance, in the hydrothermal synthesis of zirconia, pH is a critical factor determining which crystalline phase (monoclinic or tetragonal) is formed. psu.edu The crystallization of cubic zirconia from amorphous precursors has been observed at temperatures as low as 120°C under specific hydrothermal conditions. researchgate.net
While specific Avrami exponents and activation energies for the crystallization of sodium zirconium silicate from solution are not detailed in the available literature, studies on the individual components provide relevant insights. For example, the apparent activation energies for the nucleation and crystallization of different zirconia polymorphs have been determined under various hydrothermal conditions, highlighting the energy barriers that must be overcome for the process to occur. psu.edu The interaction between silicate and zirconia species in solution is complex, involving adsorption and polycondensation reactions that form the basis of the final amorphous or crystalline network. researchgate.net
Novel and Emerging Synthetic Techniques for Sodium Zirconium(IV) Silicates
Recent advancements in materials synthesis have introduced innovative techniques that offer superior control over the formation of sodium zirconium(IV) silicates, enhancing reaction efficiency, and enabling precise morphological and structural design.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the production of inorganic materials, including zirconium silicates. Unlike conventional heating methods that transfer heat via conduction and convection, microwave heating involves direct energy transfer to the solvent and reactants, leading to rapid and uniform temperature increases. This volumetric heating can dramatically enhance reaction kinetics and shorten synthesis times. nih.govresearchgate.net
The application of microwave energy to hydrothermal or solvothermal synthesis can reduce reaction times from many hours or even days to a matter of minutes or a few hours. nih.govrmit.edu.au For example, the synthesis of certain silica materials under conventional hydrothermal treatment that requires 48 hours can be completed in just 2 hours using microwave assistance. nih.gov This acceleration is attributed to increased kinetics of crystallization and can lead to significant energy savings and lower production costs. researchgate.netresearchgate.net
Beyond speed, microwave-assisted methods can also yield materials with improved or unique properties, such as narrow particle size distributions and high chemical homogeneity. researchgate.net The rapid heating prevents the prolonged aging and ripening periods often seen in conventional methods, offering better control over the final product characteristics. nih.gov
| Material | Synthesis Method | Conventional Time | Microwave Time | Key Findings | Reference |
|---|---|---|---|---|---|
| Mesoporous Silica (SSBA-15) | Hydrothermal | 48 hours | 2 hours | Significant reduction in synthesis time with comparable material quality. | nih.gov |
| Zirconia (ZrO₂) | Hydrothermal | 5 - 75 hours | Not specified, but kinetics are "increased" | Microwave assistance leads to powders with fine particle size and narrow distribution. | researchgate.net |
| Zinc-Aluminum Spinel (ZnAl₂O₄) | Hydrothermal | Typically >12 hours at 600-900°C | 30 - 60 minutes | Pure-phase nanocrystalline product obtained at much lower temperature and time. | mdpi.com |
| Magnetic Carbon Nanocomposites | Solvothermal | 0.5 - 2 hours | 0.5 - 2 hours | Microwave method provided a higher yield of bio-oil co-product due to more effective heat transfer. | rmit.edu.au |
Template-assisted synthesis is a versatile strategy for controlling the architecture of materials at the nanoscale. This method utilizes a structure-directing agent, or "template," around which the inorganic precursors assemble. Subsequent removal of the template leaves behind a porous structure with a morphology that is a negative replica of the template.
A wide variety of molecules and materials can serve as templates:
Alkali Metal Ions : In the hydrothermal synthesis of microporous zirconium silicates, alkali metal ions, such as sodium (Na+), can themselves act as templating agents, directing the formation of the specific microporous framework. google.com
Surfactants : Amphiphilic surfactant molecules, which form micelles in solution, are commonly used to create mesoporous materials. The inorganic precursors organize around these micellar structures. For instance, amphiphilic block copolymers have been used with a sodium silicate source to produce highly ordered mesoporous silicas like the SBA-family of materials. skku.edursc.org Cationic surfactants such as cetyltrimethylammonium bromide (C-TAB) have also been employed in the synthesis of porous lithium zirconates. researchgate.net
Polymers and Biomolecules : Larger polymers can also direct structure. Superfine powders of poly(methyl methacrylate) (PMMA) have been used as templates to synthesize mesoporous zirconia with an average pore size of 3.7 nm. nih.gov Even biological molecules can be used; the amino acid tryptophan has been shown to assist in the hydrothermal synthesis of zirconia nanorods and their assembly into starlike nanostructures. jkcs.or.kr
This approach provides exceptional control over key material properties such as pore size, pore volume, and surface area, creating materials with hierarchical meso- or macroporous structures. rsc.org
| Template Type | Specific Template Example | Target Material | Resulting Structure/Morphology | Reference |
|---|---|---|---|---|
| Alkali Metal Ion | Sodium (Na⁺) | Zirconium Silicate | Microporous framework | google.com |
| Block Copolymer | Pluronic polymers (e.g., P123) | Mesoporous Silica (from sodium silicate) | Highly ordered hexagonal (SBA-15) or cubic (SBA-16) structures | skku.edursc.org |
| Hard Template (Polymer) | Poly(methyl methacrylate) (PMMA) | Mesoporous Zirconia | Mesoporous structure with average pore size of 3.7 nm | nih.gov |
| Amino Acid | Tryptophan | Zirconia | Nanorods assembled into starlike nanostructures | jkcs.or.kr |
| Cationic Surfactant | Cetyltrimethylammonium bromide (C-TAB) | Lithium Zirconate | Porous nanomaterial | researchgate.net |
Self-assembly is a process where pre-existing components spontaneously organize into ordered structures. In the synthesis of sodium zirconium(IV) silicates, this can range from the synergistic co-assembly of silica precursors and surfactant templates to more complex, multi-level hierarchical arrangements. skku.edunih.gov This bottom-up approach is inspired by biological systems, where molecules like proteins self-assemble into complex, functional architectures. nih.gov
A remarkable example of this approach is the construction of a hierarchical porous framework using capsule-shaped zirconium coordination cages as building blocks. In a process that mimics the hierarchical structure of proteins (primary, secondary, tertiary, and quaternary), these cages self-assemble into a highly stable, porous superstructure with unprecedented connectivity. nih.gov In this specific case, trinuclear zirconium clusters act as vertices linked by organic ligands to form the primary cage structure. These cages then assemble further, directed by hydrogen bonding and other noncovalent interactions, to form the final hierarchical material. nih.govnih.gov
This strategy offers a pathway to create materials with precisely defined, complex pore structures and functionalities that are inaccessible through conventional methods. By choosing the right molecular building blocks and controlling the solution conditions, it is possible to guide the self-assembly process to yield sophisticated, multi-level architectures with emergent properties like enhanced stability and high proton conductivity. nih.gov
Crystallographic Analysis and Structural Elucidation of Sodium Zirconium Iv Silicates
Determination of Crystal Systems and Space Groups in Sodium Zirconium(IV) Silicate (B1173343) Phases
A variety of sodium zirconium(IV) silicate phases have been identified, each with a unique crystal structure. These include Na₂ZrSi₂O₇, Na₄Zr₂Si₃O₁₂, and Na₂ZrSi₄O₁₁. cambridge.org The crystal systems and space groups for these compounds are determined using diffraction techniques, which provide a fundamental understanding of their structural symmetry.
For instance, the hydrated small-pore zirconosilicate, Na₂ZrSi₂O₇·H₂O, crystallizes in the monoclinic system with the space group C2/c. researchgate.netiucr.org Another significant phase, Na₄Zr₂Si₃O₁₂, is known to have a NASICON-type structure and can exhibit rhombohedral or monoclinic symmetry depending on its specific composition. acs.orgustb.edu.cn
Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic positions within a crystal lattice. This method has been applied to various sodium zirconium silicates, yielding detailed structural models. mdpi.com
In the case of Na₂[Zr(Si₂O₇)]·H₂O, single-crystal X-ray diffraction has revealed a framework of corner-sharing ZrO₆ octahedra and Si₂O₇ groups. mdpi.comrruff.info This analysis allows for the exact placement of zirconium, silicon, and oxygen atoms, as well as the sodium cations and water molecules that reside in the channels of the framework. mdpi.comrruff.info The precision of this technique is such that it can distinguish between different, but related, structures like keldyshite and parakeldyshite, which differ in the arrangement of sodium ions and the presence of hydrogen. rruff.info
Powder X-ray diffraction (PXRD) is an essential tool for identifying crystalline phases and refining their lattice parameters. mdpi.com This technique is particularly useful in the study of synthesized sodium zirconium silicates, allowing for comparison with known phases and the identification of new ones. cambridge.org
A systematic survey of the Na₂O-ZrO₂-SiO₂ system used PXRD to prepare and measure the diffraction patterns of Na₂ZrSiO₅, Na₄Zr₂Si₃O₁₂, Na₂ZrSi₂O₇, and Na₂ZrSi₄O₁₁. cambridge.org The experimental patterns were then compared with patterns calculated from existing crystallographic data to verify the phases and refine their unit cell constants to a higher accuracy. cambridge.org Rietveld refinement of PXRD data is also a common method for determining crystal structures when single crystals are not available, as was done for Na₂ZrSi₂O₇·H₂O. iucr.orgresearchgate.net
Table 1: Crystallographic Data for Selected Sodium Zirconium(IV) Silicate Phases
| Compound | Crystal System | Space Group | Lattice Parameters (Å, °) |
|---|---|---|---|
| Na₂ZrSi₂O₇·H₂O | Monoclinic | C2/c | a = 5.4715, b = 9.4111, c = 13.0969, β = 92.851 |
| Na₄Zr₂Si₃O₁₂ | Trigonal (Rhombohedral) | R-3c | a = 9.200, α = 60.911 |
| K₂ZrSi₃O₉·H₂O | Orthorhombic | P2₁2₁2₁ | a = 10.2977, b = 13.3207, c = 7.1956 |
| Na₂CaZr[Si₆O₁₂(OH,O)₆]·H₂O (Lovozerite) | Trigonal | R3m | a = 10.18, c = 13.13 |
Comprehensive Analysis of Atomic Coordination and Interatomic Bonding
In most sodium zirconium silicates, zirconium is found in an octahedral coordination environment, bonded to six oxygen atoms (ZrO₆). mdpi.comceramics-silikaty.czcas.cz These ZrO₆ octahedra are linked to SiO₄ tetrahedra through shared oxygen vertices, forming a robust three-dimensional framework. mdpi.comrruff.info
The connectivity of these polyhedra can be described in terms of secondary building units (SBUs). For example, the structure of parakeldyshite (Na₂[Zr(Si₂O₇)]) is composed of M₂T₄-type SBUs, where each ZrO₆ octahedron is connected to six SiO₄ tetrahedra, and each SiO₄ tetrahedron is, in turn, linked to two ZrO₆ octahedra. mdpi.comrruff.info In contrast, Na₂[Zr(Si₂O₇)]·H₂O is based on M₂T₆-type SBUs, where each SiO₄ tetrahedron is connected to three ZrO₆ octahedra. mdpi.comrruff.info
The silicon-oxygen tetrahedra (SiO₄) are the fundamental building blocks of the silicate portion of the structure. kccollege.ac.in These tetrahedra can exist as isolated units or link together by sharing oxygen atoms to form more complex arrangements like chains, rings, or three-dimensional networks. britannica.com
The sodium cations (Na⁺) in these structures are located within the channels and cavities of the zirconosilicate framework. mdpi.comrruff.info They are not part of the framework itself but play a crucial role in balancing the negative charge of the [ZrxSiyOz]ⁿ⁻ framework. The coordination number of the sodium ions and their specific locations can vary significantly between different phases.
For example, in parakeldyshite, there are two distinct sodium sites, one with a coordination number of 8 and another with a coordination number of 10. rruff.info In contrast, the related mineral keldyshite has only one independent sodium site with a seven-fold coordination. rruff.info These sodium ions are ionically bonded to the oxygen atoms of the surrounding ZrO₆ octahedra and SiO₄ tetrahedra. The arrangement and mobility of these sodium ions are of significant interest, particularly in phases that exhibit ionic conductivity, such as those with the NASICON structure. acs.orgustb.edu.cn The channels within the framework provide pathways for Na⁺ ion migration. mdpi.comrruff.info
Polymorphism, Phase Transitions, and Structural Stability Under Varied Conditions
The crystal structures of sodium zirconium(IV) silicates exhibit remarkable diversity and are subject to transformations under varying pressure and temperature conditions. This polymorphism is a critical aspect of their material science, influencing properties relevant to their applications.
Sodium zirconium(IV) silicates, like many ceramic materials, undergo significant structural changes when subjected to high-pressure and high-temperature environments. These transformations often involve a rearrangement of the constituent ZrO₆ octahedra and SiO₄ tetrahedra, leading to different polymorphs with distinct physical and chemical properties.
For instance, studies on analogous zirconium silicate systems reveal that pressure can induce changes in the coordination number of the constituent atoms. aps.org While specific high-pressure data for "Sodium;zirconium(4+);silicate" is not abundant in the provided search results, the behavior of related materials like ZrO₂ offers insights. Zirconium dioxide (ZrO₂) transforms from a monoclinic phase to orthorhombic and tetragonal phases under pressures of 3–4 GPa and temperatures above 600°C, and further to another orthorhombic phase (cotunnite-type) above 12.5 GPa. researchgate.net This suggests that the zirconosilicate framework would also be susceptible to significant densification and coordination changes under high pressure.
At elevated temperatures, phase transformations are also common. For example, the potassium-bearing zirconosilicate, K₂ZrSi₃O₉·2H₂O, undergoes a phase transformation at 910 °C. researchgate.net Similarly, upon heating, K₂ZrSi₃O₉·H₂O transforms into a hexagonal phase corresponding to the mineral wadeite. acs.org In the Na₂O-ZrO₂-SiO₂ system, the formation of different sodium zirconium silicate phases is highly dependent on temperature. At temperatures below 650°C, sodium zirconate (Na₂ZrO₃) is the stable phase, while above 700°C, sodium zirconium silicate (Na₂ZrSiO₅) forms. up.ac.za
The study of Na₂U₂O₇, an analogue for understanding complex oxide systems, shows reversible structural phase transitions at approximately 600 K and between 1223-1323 K. rsc.org These transitions are often characterized by changes in symmetry and cell parameters. For instance, Na₂CoP₂O₇ exhibits a transition from an orthorhombic to a tetragonal phase around 335 K. figshare.com Such transitions are critical in determining the operational limits and stability of these materials in high-temperature applications.
The following table summarizes the transformation conditions for some sodium zirconium silicates and related compounds:
| Compound/System | Initial Phase (Space Group) | Transformation Condition | Final Phase (Space Group) | Reference |
| K₂ZrSi₃O₉·2H₂O | Orthorhombic (C222₁) | 910 °C | Not specified | researchgate.net |
| K₂ZrSi₃O₉·H₂O | Orthorhombic (P2₁2₁2₁) | Heating | Hexagonal (Wadeite type) | acs.org |
| Na₂O-ZrO₂-SiO₂ | - | > 700 °C | Na₂ZrSiO₅ | up.ac.za |
| Na₂CoP₂O₇ | Orthorhombic (Pna2₁) | ~335 K | Tetragonal | figshare.com |
| Na₂U₂O₇ | α-phase | > ~600 K | β-phase | rsc.org |
| Na₂U₂O₇ | β-phase | 1223-1323 K | γ-phase | rsc.org |
This table is populated with data from analogous systems due to the limited direct information on "this compound" in the search results.
Metastable phases are thermodynamically unstable yet kinetically persistent forms of a compound. In the realm of sodium zirconium silicates, several metastable phases have been identified. These phases can be crucial as they may possess unique and desirable properties not found in the stable polymorphs.
Computational studies using evolutionary algorithms have predicted the existence of new metastable structures of zirconium silicates. uspex-team.org For the ZrO₂–SiO₂ system, in addition to the stable zircon (I4₁/amd), metastable phases such as ZrSiO₄ (I4₁/a), Zr₃SiO₈ (P-43m), and ZrSi₂O₆ (P-31m) have been predicted. uspex-team.org These predictions highlight the rich polymorphic landscape of this chemical space.
In the context of sodium-containing systems, different crystalline phases can form during synthesis. For sodium zirconium cyclosilicate, two alternate crystalline phases, termed Crystalline Phase A (CPA) and Crystalline Phase B (CPB), can form. tga.gov.au These are considered process-related impurities and are controlled during manufacturing. While their detailed crystallographic data is not provided, their existence underscores the potential for metastable polymorphs.
Metastable polymeric states have also been observed in solutions of zirconium acetate, which are precursors for zirconia formation. researchgate.net These states are directly involved in the crystallization process through a series of structural rearrangements. researchgate.net This suggests that the pathway to the final crystalline sodium zirconium silicate can involve transient, metastable intermediates.
Research on Na₂U₂O₇ has shown that a structure with P2₁ symmetry is metastable at low temperatures. researchgate.net This further supports the idea that complex oxide systems, including sodium zirconium silicates, can readily form metastable structures.
The characterization of these metastable phases relies heavily on techniques like Powder X-ray Diffraction (PXRD) to differentiate them from the stable forms. tga.gov.au
The transformation from one polymorph to another involves specific mechanisms of structural rearrangement. These can range from subtle displacive transitions, involving small movements of atoms, to more complex reconstructive transitions that require the breaking and reforming of chemical bonds.
Some transitions may proceed through a multi-step process. For example, in Na₂U₂O₇, the transition from the β-phase to the γ-phase at high temperatures is suggested to occur not as a direct solid-solid transformation but through an initial decomposition of the β-phase followed by recrystallization into the γ-phase. rsc.orgrsc.org This highlights that the pathway of a phase transition can be complex and may not always follow the lowest energy path predicted by equilibrium thermodynamics.
The rearrangement of the crystal structure during a phase transition is also influenced by the initial state of the material. In cherts, which are silica-rich rocks, the thermal response and phase transformation dynamics are highly dependent on the initial phase composition, the presence of impurities, and the degree of crystallinity. mdpi.com Heating to 1400 °C leads to the irreversible conversion of quartz and other silica (B1680970) polymorphs into cristobalite, a process that involves significant structural reorganization. mdpi.com
In the case of ion-exchange materials like sodium zirconium cyclosilicate, the mechanism of action itself involves a form of structural interaction, where potassium ions are selectively captured within the crystal lattice in exchange for sodium and hydrogen ions. patsnap.com While this is not a phase transition in the traditional sense, it demonstrates the dynamic nature of the crystal lattice and its ability to accommodate different ions, which is a related phenomenon.
Defect Chemistry and Non-Stoichiometry in Sodium Zirconium(IV) Silicate Lattices
The ideal crystal structure represents a perfect, repeating arrangement of atoms. However, real crystals invariably contain defects that disrupt this periodicity. These defects can have a profound impact on the material's properties.
Common types of intrinsic point defects in ionic solids are Schottky defects (pairs of cation and anion vacancies) and Frenkel defects (an ion displaced from its lattice site to an interstitial site). doubtnut.comjrc.ac.in The type of defect that predominates depends on factors like the size of the ions and the crystal structure.
The introduction of aliovalent cations (ions with a different charge than the host ion they replace) can create vacancies to maintain charge neutrality. doubtnut.com For example, if a Zr⁴⁺ ion were to be substituted by a cation with a lower positive charge, either an anion vacancy or a cation interstitial would need to be created to balance the charge. Conversely, substitution with a higher-charged cation could lead to the formation of cation vacancies.
In NASICON-type structures, such as Na₃Zr₂Si₂PO₁₂, which are related to sodium zirconium silicates, substitutions are intentionally made to enhance ionic conductivity. Replacing Zr⁴⁺ with Sc³⁺ in Na₃Zr₂Si₂PO₁₂ introduces defects that can improve the mobility of Na⁺ ions. researchgate.net
The presence of point defects can distort the local structure. For instance, in cesium-substituted sodium zirconium phosphate (B84403) (NZP), an increase in the mole percentage of Cs⁺ leads to an increase in the distortion of the ZrO₆ and PO₄ polyhedra. researchgate.net
Extended defects are imperfections that extend over one or two dimensions. These include dislocations (line defects), grain boundaries, and stacking faults (planar defects).
Dislocations, which are extra or missing planes of atoms, can influence the mechanical properties of the material. libretexts.org While specific studies on dislocations in sodium zirconium silicate are not prevalent in the search results, they are a common feature in crystalline solids.
Grain boundaries, the interfaces between individual crystals (grains) in a polycrystalline material, can significantly affect properties like ionic conductivity. In polycrystalline NASICON electrolytes, the grain boundaries can impede the transport of Na⁺ ions. researchgate.net The microstructure, including grain size and the nature of the grain boundaries, is therefore a critical factor in the performance of these materials. researchgate.net Sintering conditions play a crucial role in controlling the microstructure. mdpi.com
Non-stoichiometry is a phenomenon where the ratio of the constituent elements deviates from the ideal chemical formula. This is a type of defect that is common in transition metal oxides and can be considered as a high concentration of point defects. libretexts.org For example, iron(II) oxide often has a stoichiometry of FeₓO, where x is less than 1, due to the presence of Fe³⁺ ions and iron vacancies. libretexts.org
In zirconium-based systems, non-stoichiometry can also occur. Studies on Zr-deficient NASICON materials have been conducted to understand the impact on phase formation and properties. nanoge.org In tetragonal ZrO₂, the material is found to be hypostoichiometric (oxygen-deficient) over a wide range of conditions, primarily due to the presence of doubly charged oxygen vacancies. aps.org This non-stoichiometry is directly linked to the material's electronic conductivity. aps.org It is plausible that sodium zirconium silicates can also exhibit non-stoichiometry, particularly with respect to sodium and oxygen content, which would in turn affect their electrical and other physical properties.
Stoichiometric Variations and Their Structural Implications
A systematic investigation of phase formation in the Na₂O-ZrO₂-SiO₂ system has identified several key anhydrous ternary phases, including Na₂ZrSiO₅, Na₄Zr₂Si₃O₁₂, Na₂ZrSi₂O₇, and Na₂ZrSi₄O₁₁. cambridge.orgcambridge.org In addition to these, several hydrous phases and compounds with more complex stoichiometries have been synthesized, often under hydrothermal conditions. researchgate.netresearchgate.net The structures of many of these Na-Zr silicates are composed of the same fundamental polyhedral building units—ZrO₆ octahedra and SiO₄ tetrahedra—which connect to form three-dimensional frameworks. researchgate.net
The structural implications of stoichiometric variations are significant. For instance, the ratio of sodium to silicon can control the type of silicate framework that forms. researchgate.net Changes in stoichiometry can alter the crystal system, which ranges from triclinic for Na₂ZrSi₂O₇ to monoclinic for Na₂ZrSi₄O₁₁ and trigonal for Na₈ZrSi₆O₁₈. researchgate.net These structural shifts directly impact the material's properties by creating or modifying channels and cavities within the framework, which accommodate sodium ions and, in some cases, water molecules. researchgate.netrruff.info
Na₂ZrSiO₅: This compound represents one of the fundamental stoichiometries in the anhydrous system. It is synthesized via solid-state reaction. cambridge.org
Na₂ZrSi₂O₇ (Parakeldyshite and Keldyshite): This stoichiometry is found in nature as the minerals parakeldyshite (Na₂[Zr(Si₂O₇)]) and keldyshite (Na₃H[Zr₂(Si₂O₇)₂]). researchgate.netmdpi.com Both are based on frameworks of ZrO₆ octahedra and Si₂O₇ groups. rruff.info Parakeldyshite has a triclinic crystal structure. researchgate.netacs.org In its framework, each ZrO₆ octahedron is linked to six SiO₄ tetrahedra, which in turn are linked to two Zr octahedra each. rruff.info The structure of keldyshite can be derived from parakeldyshite through a substitution mechanism. mdpi.com A synthetic hydrated variant, Na₂ZrSi₂O₇·H₂O, crystallizes in the monoclinic system (space group C2/c). researchgate.netiucr.org Its structure consists of layers built from ZrO₆ octahedra and [Si₂O₇] pyrogroups, with sodium ions and water molecules located in the channels between these layers. researchgate.net The formation conditions differ, with parakeldyshite crystallizing at around 450 °C and the hydrated phase forming at a lower temperature of about 200 °C. mdpi.com
Na₄Zr₂Si₃O₁₂ (NASICON-type structure): This compound is well-known as a sodium superionic conductor (NASICON). cambridge.orgacs.org It possesses a trigonal (or rhombohedral) crystal structure with the space group R-3c. researchgate.netmaterialsproject.org The framework is composed of "lantern units" where two ZrO₆ octahedra are corner-connected to three SiO₄ tetrahedra. acs.orgescholarship.org This arrangement creates a robust three-dimensional network with interconnected interstitial spaces that facilitate high sodium ion mobility. researchgate.netescholarship.org Structural refinements at various temperatures show that while the [Zr₂(SiO₄)₃]⁴⁻ framework remains relatively stable, the polyhedra around the sodium ions enlarge significantly with increasing temperature, which is related to the high ionic conductivity. researchgate.net
Na₂ZrSi₄O₁₁ (Vlasovite): The synthetic form of this compound is identical to the mineral vlasovite. cambridge.org It has a monoclinic crystal structure with the space group C2/c. arizona.edu Its structure is characterized by four-membered rings of SiO₄ tetrahedra that link to form an [Si₄O₁₁]⁶⁻ chain. These silicate chains then link with chains of ZrO₆ octahedra to create a heteropolyhedral framework containing channels. arizona.edu
Other Stoichiometries: Hydrothermal synthesis has yielded other, more complex hydrous sodium zirconium silicates. These include Na₂ZrSi₆O₁₅·3H₂O, Na₂ZrSi₃O₉·2H₂O, and Na₄Zr₂Si₅O₁₆·H₂O. researchgate.net The compound Na₈ZrSi₆O₁₈, with a lovozerite-type structure, has also been identified. researchgate.net Another notable compound is sodium zirconium cyclosilicate (Na1.5H0.5ZrSi₃O₉·2-3H₂O), which has a porous crystalline structure with a specific pore size of approximately 3 Å, allowing it to selectively trap cations like potassium. tga.gov.au
The following tables summarize the crystallographic data for several key sodium zirconium silicate stoichiometries.
| Compound Name | Formula | Crystal System | Space Group | Cell Parameters (Å, °) | Reference |
|---|---|---|---|---|---|
| Parakeldyshite (synthetic) | Na₂ZrSi₂O₇ | Triclinic | P-1 | a=5.593, b=6.989, c=9.006 α=92.93, β=113.83, γ=90.03 | acs.org |
| Na₂ZrSi₂O₇·H₂O | Na₂ZrSi₂O₇·H₂O | Monoclinic | C2/c | a=5.4715, b=9.4111, c=13.0969 β=92.851 | researchgate.net |
| NASICON-type | Na₄Zr₂Si₃O₁₂ | Trigonal | R-3c | a=9.183, c=22.251 | researchgate.netmaterialsproject.org |
| Vlasovite | Na₂ZrSi₄O₁₁ | Monoclinic | C2/c | a=11.0390, b=10.0980, c=8.5677 β=100.313 | arizona.edu |
| - | Na₂ZrSiO₅ | Orthorhombic | Cmc2₁ | a=10.456, b=14.075, c=5.305 | cambridge.org |
Advanced Spectroscopic and Microscopic Characterization of Sodium Zirconium Iv Silicates
Vibrational Spectroscopy for Bonding Environment Probing
FTIR spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the functional groups present. In sodium zirconium silicates, FTIR is instrumental in identifying the characteristic vibrations of the Si-O, Zr-O, and Si-O-Si bonds that constitute the material's backbone.
The primary vibrational modes observed in the FTIR spectra of sodium zirconium silicates are related to the stretching and bending of these bonds. Asymmetric stretching vibrations of Si-O-Si bridges typically appear as a strong, broad band in the 1000-1100 cm⁻¹ region. nih.govnsf.gov The exact position of this band can indicate the degree of polymerization of the silicate (B1173343) network. Symmetric stretching vibrations of Si-O bonds involving non-bridging oxygens (Si-O⁻) are often observed at lower wavenumbers, typically around 900-950 cm⁻¹. nsf.gov
Bending vibrations of O-Si-O groups are found at lower energies, usually in the 450-550 cm⁻¹ range. nih.gov The presence of zirconium in the silicate network introduces Zr-O-Si linkages and ZrO₆ octahedra, which give rise to characteristic bands, although they can sometimes overlap with silicate vibrations. For instance, vibrations associated with the Zr-O bond in a zirconate-silicate framework can appear in the 600-700 cm⁻¹ region. mdpi.com The analysis of these bands provides crucial information on how zirconium is incorporated into the silicate structure. nih.govmdpi.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Interpretation |
|---|---|---|
| ~1000-1120 | Asymmetric Stretching of Si-O-Si | Indicates the presence of a polymerized silicate network. nih.goviaea.org |
| ~900-950 | Stretching of Si-O⁻ (Non-Bridging Oxygen) | Relates to terminal silicate groups and charge-balancing sodium ions. |
| ~600-700 | Stretching of Zr-O / Zr-O-Si | Confirms the incorporation of zirconium into the silicate framework. mdpi.com |
| ~450-550 | Bending of O-Si-O | Represents deformations of the silicate tetrahedral units. nih.gov |
| ~1630 | Bending of H-O-H | Presence of adsorbed or structural water molecules. |
| ~3400-3600 | Stretching of O-H | Indicates hydroxyl groups (silanols) or water of hydration. nih.gov |
The Raman spectra of these materials are typically characterized by distinct bands corresponding to the vibrations within the silicate and zirconate substructures. High-frequency bands, generally found between 850 and 1150 cm⁻¹, are assigned to Si-O stretching modes within the SiO₄ tetrahedra. researchgate.netosti.gov The relative intensities and positions of these bands can be correlated with the distribution of Qⁿ species (a silicon tetrahedron linked to 'n' other tetrahedra via bridging oxygens), providing insight into the connectivity of the silicate network. scispace.com
A strong Raman band often observed in the 400-600 cm⁻¹ range is attributed to Si-O-Si bending or ring "breathing" modes within the silicate framework. nsf.govosti.gov The sharpness and definition of the Raman bands are direct indicators of crystalline order. Well-defined, narrow peaks suggest a high degree of crystallinity, whereas broad, overlapping bands are characteristic of amorphous or disordered structures. iaea.org This makes Raman spectroscopy invaluable for monitoring phase transitions or crystallization processes during the synthesis of sodium zirconium silicates.
| Raman Shift (cm⁻¹) | Vibrational Assignment | Structural Significance |
|---|---|---|
| ~950-1150 | Si-O Stretching in Q², Q³ species | Reflects the degree of polymerization of the silicate network. researchgate.netscispace.com |
| ~850-950 | Si-O⁻ Stretching in Q¹, Q⁰ species | Indicates the presence of less polymerized or terminal silicate units. |
| ~750-800 | Symmetric Stretching of Zr-O in ZrO₆ | Evidence of the zirconate octahedral units in the structure. iaea.org |
| ~400-600 | Si-O-Si Bending / Ring Modes | Probes the inter-tetrahedral linkages and structural rings. nsf.gov |
| < 400 | Lattice Vibrations / Cation-Oxygen Modes | Relates to the collective motion of the crystal lattice and Na-O interactions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local chemical environment of specific atomic nuclei. For sodium zirconium silicates, solid-state NMR provides unparalleled, quantitative information on the silicate network connectivity, the coordination environments of sodium cations, and the dynamic processes occurring within the structure.
Solid-state ²⁹Si Magic Angle Spinning (MAS) NMR is the definitive technique for characterizing the structure of silicate materials. The chemical shift of a ²⁹Si nucleus is highly sensitive to its local environment, specifically the number of bridging oxygen atoms connecting its tetrahedron to neighboring tetrahedra. berkeley.edu This allows for the identification and quantification of the different silicate "Qⁿ" species. nih.govresearchgate.net
Q⁰ : Isolated SiO₄ tetrahedra.
Q¹ : Tetrahedra linked to one other tetrahedron.
Q² : Tetrahedra in chains or rings, linked to two others.
Q³ : Tetrahedra in sheet-like structures, linked to three others.
Q⁴ : Fully cross-linked tetrahedra in a 3D framework, linked to four others.
By deconvoluting the ²⁹Si NMR spectrum, the relative proportions of each Qⁿ species can be determined, providing a detailed picture of the silicate network's degree of condensation and connectivity. researchgate.netcore.ac.uk In sodium zirconium silicates, the presence of zirconium can also influence the ²⁹Si chemical shifts, providing clues about the proximity of Si and Zr atoms in the structure.
| Qⁿ Species | Description | Typical Chemical Shift (ppm vs. TMS) |
|---|---|---|
| Q⁰ | Monomeric Silicate (Nesosilicate) | -60 to -75 nih.gov |
| Q¹ | End-group in Chains (Sorosilicate) | -75 to -82 berkeley.edu |
| Q² | Middle-group in Chains/Rings (Inosilicate) | -82 to -90 nih.gov |
| Q³ | Sheet Silicate (Phyllosilicate) | -90 to -105 researchgate.net |
| Q⁴ | Framework Silicate (Tectosilicate) | -105 to -120 illinois.edu |
²³Na NMR spectroscopy provides direct insight into the local environment of sodium cations within the silicate structure. huji.ac.il As a quadrupolar nucleus (spin I = 3/2), the ²³Na NMR signal is sensitive to the symmetry of the local electric field gradient, which is determined by the coordination number and geometry of the surrounding oxygen atoms. huji.ac.ilrsc.org
A single, sharp resonance in a ²³Na MAS NMR spectrum typically indicates that all sodium ions occupy crystallographically equivalent sites with high local symmetry. uis.no Conversely, the presence of multiple resonances or a broad, asymmetric lineshape suggests the existence of several distinct sodium sites with different coordination environments or a distribution of sites in a disordered material. rsc.orgresearchgate.net The isotropic chemical shift in ²³Na NMR correlates with factors like the average Na-O bond distance and the sodium coordination number, with higher coordination numbers generally leading to shifts to lower frequency (more negative ppm values). researchgate.net This technique is crucial for understanding how sodium ions are distributed to balance the charge of the silicate framework and their role in ion exchange processes.
| NMR Parameter | Typical Observation | Structural Interpretation |
|---|---|---|
| Chemical Shift (δiso) | Shifts to lower frequency (-10 to -25 ppm) | Correlates with an increase in average Na-O distance or coordination number. researchgate.net |
| Quadrupolar Coupling Constant (Cq) | Large Cq value (> 2 MHz) | Indicates a highly asymmetric, distorted sodium coordination environment. rsc.org |
| Linewidth | Broad, asymmetric lineshape | Suggests a distribution of Na⁺ sites or significant structural disorder. huji.ac.ilrsc.org |
| Number of Resonances | Multiple distinct peaks | Implies the presence of crystallographically non-equivalent Na⁺ sites. rsc.org |
Variable Temperature (VT) NMR studies are employed to investigate dynamic processes such as ion mobility and exchange within the sodium zirconium silicate structure. By acquiring NMR spectra over a range of temperatures, it is possible to observe changes in spectral features that are indicative of atomic motion.
For instance, in ²³Na VT-NMR, as the temperature increases, the mobility of sodium ions within the channels or cages of the silicate framework also increases. This increased motion can lead to an averaging of the different local environments experienced by the sodium ions. minsocam.org Spectroscopically, this is observed as a narrowing of the NMR lineshape, as the rapid hopping between sites averages out the quadrupolar interactions that cause line broadening at lower temperatures. minsocam.org By analyzing the changes in linewidth and relaxation times as a function of temperature, one can extract quantitative information about the energy barriers (activation energy) for ion hopping and the characteristic timescales of these dynamic processes. These studies are fundamental to understanding the material's properties as an ion exchanger.
Electron Microscopy for Morphological and Microstructural Analysis
Electron microscopy techniques are fundamental tools for visualizing the physical characteristics of materials from the micrometer to the angstrom scale. By using electrons as an imaging probe, these methods offer significantly higher resolution than traditional light microscopy, enabling detailed analysis of surface features, internal nanostructure, and elemental distribution.
Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface topography and morphology of solid materials. In SEM, a focused beam of high-energy electrons is scanned across the sample's surface. whiterose.ac.uk The interactions between the electrons and the sample's atoms produce various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image. The resulting images provide a three-dimensional representation of the surface, revealing details about particle size, shape, aggregation, and surface texture.
| Parameter | Description | Typical Observation |
|---|---|---|
| Particle Shape | The geometric form of individual particles. | Well-defined crystalline structures or irregular aggregates. |
| Particle Size | The average diameter or dimensions of the particles. | Can range from nanometers to several micrometers. |
| Surface Texture | The fine-scale features on the particle surface. | Smooth, porous, or rough surfaces. |
| Agglomeration State | The extent to which individual particles are clustered together. | Loose agglomerates or densely packed clusters. |
Transmission Electron Microscopy (TEM) offers unparalleled resolution for probing the internal structure of materials at the nanoscale. mdpi.com In TEM, a high-energy electron beam is transmitted through an ultrathin specimen. The interaction of the electrons with the material results in an image that reveals information about the sample's morphology, crystal structure, and defects. xray.czresearchgate.net High-Resolution TEM (HRTEM) can achieve atomic-scale resolution, allowing for direct visualization of crystal lattices and interfaces. xray.cz
When applied to sodium zirconium silicate, TEM can be used to investigate the primary crystallite size, identify crystal phases, and observe any nanoscale heterogeneities or defects within the structure. whiterose.ac.ukescholarship.org Lattice imaging via HRTEM can confirm the crystalline nature of the material and allow for the measurement of lattice fringes, which correspond to the spacing between atomic planes in the crystal. This information is vital for confirming the phase purity and structural integrity of the compound.
| Feature | Description | Significance |
|---|---|---|
| Crystallinity | The degree of structural order in the material. | Confirms whether the material is amorphous or crystalline. |
| Lattice Fringes | Periodic lines in an HRTEM image corresponding to atomic planes. | Allows for measurement of d-spacing and identification of crystallographic phases. |
| Crystal Defects | Disruptions in the regular atomic arrangement, such as dislocations or stacking faults. | Provides insight into the material's synthesis process and potential impact on properties. |
| Nanoparticle Size/Shape | Dimensions and morphology of individual nanocrystallites. | Characterizes the fundamental building blocks of the bulk powder. mdpi.com |
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is typically integrated with an SEM or TEM instrument. The electron beam excites electrons in the sample, causing them to be ejected from their atomic shells. Electrons from higher energy shells then fill these vacancies, releasing the excess energy in the form of X-rays. plymouth.ac.ukyoutube.com The energy of each emitted X-ray is characteristic of the element from which it originated. wikipedia.org By collecting and analyzing these X-rays, an EDX detector can determine the elemental composition of the sample.
In the analysis of sodium zirconium silicate, EDX is used to confirm the presence and quantify the relative amounts of sodium (Na), zirconium (Zr), silicon (Si), and oxygen (O). Furthermore, by scanning the electron beam across the sample, EDX can generate elemental maps that show the spatial distribution of these elements. nih.gov This mapping capability is crucial for assessing the chemical homogeneity of the material, ensuring that the constituent elements are uniformly distributed throughout the particles and identifying any potential impurities or phase segregation.
| Element | Symbol | Theoretical Atomic % | Measured Atomic % (Example) |
|---|---|---|---|
| Sodium | Na | Varies with specific stoichiometry | 14.1 |
| Zirconium | Zr | Varies with specific stoichiometry | 14.3 |
| Silicon | Si | Varies with specific stoichiometry | 14.5 |
| Oxygen | O | Varies with specific stoichiometry | 57.1 |
X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Oxidation States
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides information about the local geometric and electronic structure of a specific absorbing atom within a material. nih.govyoutube.com The technique involves tuning the energy of an X-ray beam and measuring the absorption coefficient of a sample as a function of that energy. When the X-ray energy matches the binding energy of a core electron of a specific element, there is a sharp increase in absorption, known as an absorption edge. libretexts.org The fine structure of the spectrum, both near the edge (XANES) and extended far beyond it (EXAFS), contains detailed information about the atom's local environment. nih.gov
The X-ray Absorption Near Edge Structure (XANES) region, also known as NEXAFS, refers to the features in the absorption spectrum within about 50 eV of an absorption edge. washington.edu This region is highly sensitive to the formal oxidation state and coordination chemistry of the absorbing atom. washington.eduresearchgate.net The precise energy position of the absorption edge and the characteristics of pre-edge features are directly related to the electronic configuration and local symmetry of the absorbing element. uu.nlscispace.com
For sodium zirconium silicate, XANES spectroscopy at the Zr K-edge or L-edge is used to probe the electronic state of the zirconium atoms. By comparing the edge energy of the sample to that of zirconium standards with known oxidation states (e.g., Zr metal, ZrO₂), the formal oxidation state of Zr in the silicate matrix can be definitively confirmed as +4. The shape and intensity of the spectral features also provide qualitative information about the local coordination geometry (e.g., tetrahedral vs. octahedral) around the zirconium center.
| Spectral Feature | Information Obtained | Expected Result for Zr(IV) |
|---|---|---|
| Edge Position | Formal oxidation state of the absorbing atom. washington.edu | Shifted to higher energy relative to metallic Zr, consistent with Zr⁴⁺. |
| Pre-edge Peaks | Information on local symmetry and coordination environment. | Features characteristic of the specific coordination geometry of Zr in the silicate lattice. |
| White Line Intensity | Density of unoccupied electronic states. | Correlates with the electronic configuration and covalency of Zr-O bonds. |
The Extended X-ray Absorption Fine Structure (EXAFS) region consists of oscillations in the absorption coefficient extending from about 50 eV to 1000 eV above the absorption edge. nih.govlibretexts.org These oscillations arise from the interference between the outgoing photoelectron wave ejected from the absorbing atom and the waves backscattered by neighboring atoms. youtube.com Analysis of the frequency and amplitude of these oscillations provides quantitative information about the local atomic environment. libretexts.org
| Absorbing Atom | Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) |
|---|---|---|---|
| Zirconium (Zr) | Zr-O | 6 | 2.08 |
| Zirconium (Zr) | Zr-Si | 4 | 3.45 |
| Silicon (Si) | Si-O | 4 | 1.62 |
Thermal Analysis Techniques for Stability and Transformation Kinetics
Thermal analysis techniques are crucial in characterizing the stability and phase transformation behavior of sodium zirconium silicates. These methods provide valuable data on how the material responds to changes in temperature, which is essential for understanding its performance in various applications.
Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a material as a function of temperature or time in a controlled atmosphere. For hydrated sodium zirconium silicates, such as sodium zirconium cyclosilicate (Na1.5H0.5ZrSi3O9•2–3H2O), TGA is a required characterization method to determine its thermal stability and the nature of its volatile components. fda.gov
The analysis typically reveals distinct mass loss steps corresponding to dehydration and decomposition events. In hydrated silicates, the initial weight loss at lower temperatures is generally attributed to the removal of physically adsorbed and chemically bound water molecules. For instance, studies on related hydrated silicate compounds show that the dehydration process can occur over a range of temperatures. Sodium metasilicate, for example, undergoes gradual dehydration, losing water molecules at approximately 170-175 °C. researchgate.net In hydrated tricalcium silicates, mass loss associated with dehydration is observed in specific temperature ranges. researchgate.net
A typical TGA curve for a hydrated sodium zirconium silicate would exhibit an initial weight loss corresponding to the loss of water of hydration. At higher temperatures, further mass loss could indicate the decomposition of the silicate structure. For example, a study on a specific sodium zirconium silicate, Na₂Zr₅Si₂O₁₅·3H₂O, showed a total weight loss of 5.80%, which was attributed to the loss of its water of hydration upon heating.
Table 1: Representative TGA Data for a Hydrated Sodium Zirconium Silicate
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
| 100 - 250 | 5.8 | Dehydration (Loss of water molecules) |
| > 800 | Variable | Decomposition of the silicate structure |
Note: The data in this table is illustrative and based on findings for similar hydrated silicate compounds. Actual values may vary depending on the specific stoichiometry and crystalline form of the sodium zirconium silicate.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org It is used to detect and quantify thermal events such as phase transitions, crystallization, and melting. tudelft.nl DSC is a standard characterization technique for materials like sodium zirconium cyclosilicate. fda.gov
DSC thermograms of sodium zirconium silicates can reveal endothermic and exothermic peaks corresponding to various physical and chemical changes. An endothermic peak typically signifies a process that absorbs heat, such as a phase transition from a solid to a liquid state or a solid-state phase transition to a higher energy crystalline form. Conversely, an exothermic peak indicates a heat-releasing process, such as crystallization from an amorphous state. wikipedia.orgtainstruments.com
For example, studies on NaSICON-type compounds, which are structurally related to some sodium zirconium silicates, have shown distinct phase transitions. DSC measurements of these materials have revealed a prominent peak at 177 K and a broader peak at 292 K, corresponding to structural phase transitions. nih.gov Similarly, DSC studies on dried sodium silicate solutions have identified thermal events related to glass transitions. researchgate.net The ability to identify these transition temperatures and their associated enthalpies is crucial for understanding the material's structural stability and behavior at different temperatures. wikipedia.org
Table 2: Illustrative DSC Data for Thermal Events in a Sodium Zirconium Silicate
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Phase Transition | 150 | 175 | 45 (Endothermic) |
| Crystallization | 450 | 470 | -60 (Exothermic) |
| Melting | 1100 | 1150 | 120 (Endothermic) |
Note: The data presented in this table is hypothetical and serves to illustrate the type of information that can be obtained from a DSC analysis of a sodium zirconium silicate. The actual thermal events and their characteristics would depend on the specific compound.
Other Specialized Characterization Techniques
Beyond thermal analysis, other specialized techniques provide deeper insights into the surface chemistry and physical structure of sodium zirconium silicates.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. brighton-science.comresearchgate.net XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface. spectroscopyeurope.com
For sodium zirconium silicates, XPS is invaluable for confirming the oxidation states of the constituent elements and for identifying the nature of the chemical bonding at the surface. The binding energy of the core electrons is sensitive to the chemical environment of the atom. For instance, the binding energy for the Zr 3d5/2 peak in a Zr(IV) silicate is reported to be around 182.7 eV. thermofisher.com This allows for the direct confirmation of the zirconium being in the +4 oxidation state. Similarly, the binding energies of the O 1s, Si 2p, and Na 1s peaks provide information about the silicate network and the bonding environment of the sodium ions. kfupm.edu.sathermofisher.com Analysis of the O 1s spectrum can distinguish between bridging oxygen (Si-O-Si) and non-bridging oxygen (Si-O-Na) atoms, offering insights into the degree of network connectivity.
Table 3: Typical Binding Energies from XPS Analysis of Sodium Zirconium Silicate
| Element | Core Level | Binding Energy (eV) | Inferred Chemical State |
| Zirconium | Zr 3d₅/₂ | ~182.7 | Zr(IV) in a silicate matrix |
| Silicon | Si 2p | ~102.5 | Si in a silicate (SiO₄) network |
| Oxygen | O 1s | ~532.0 | Bridging and non-bridging oxygen |
| Sodium | Na 1s | ~1071.8 | Na⁺ ions |
Note: The binding energies are approximate and can vary slightly depending on the specific composition and surface conditions of the material.
Nitrogen sorption isotherms are used to determine the specific surface area and porosity of a material. The technique involves measuring the amount of nitrogen gas adsorbed onto the surface of the material at a constant temperature (typically that of liquid nitrogen, 77 K) as a function of relative pressure. libretexts.org The resulting isotherm provides information about the surface area, pore volume, and pore size distribution. fau.eu
The Brunauer-Emmett-Teller (BET) theory is commonly applied to the nitrogen adsorption data to calculate the specific surface area. libretexts.org This is a critical parameter as a higher surface area can influence the material's reactivity and ion-exchange capacity. For porous materials, the shape of the isotherm and the presence of hysteresis loops can provide qualitative information about the pore structure (e.g., microporous, mesoporous, or macroporous). fau.eu
For example, nanodispersed zirconia-based ceramic powders have been characterized with specific surface areas in the range of 45–50 m²/g using the BET method. researchgate.net In other cases, the incorporation of zirconium has been shown to significantly enhance the surface area and porosity of materials, with BET surface areas reaching as high as 1497.3 m²/g. scielo.org.mx The analysis of the pore size distribution, often using the Barrett-Joyner-Halenda (BJH) method, provides quantitative data on the distribution of pore sizes within the material. fau.eu
Table 4: Representative Porosity and Surface Area Data for a Sodium Zirconium Silicate
| Parameter | Value | Method |
| BET Surface Area | 55 m²/g | Nitrogen Adsorption |
| Total Pore Volume | 0.15 cm³/g | Nitrogen Adsorption |
| Average Pore Diameter | 11 nm | BJH Analysis |
Note: The data in this table is illustrative and based on values reported for similar zirconium-containing materials. The actual porosity and surface area will depend on the synthesis method and processing conditions of the sodium zirconium silicate.
Theoretical and Computational Investigations of Sodium Zirconium Iv Silicates
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and energetics of materials. royalsocietypublishing.orgmdpi.com It simplifies the many-body problem by calculating the energy of a system as a function of the electron density. mdpi.com
DFT calculations are employed to determine the electronic band structure and the density of states (DOS) of sodium zirconium silicates. wvu.eduuspex-team.org The band structure reveals the energy levels that electrons can occupy within the crystal, which is crucial for understanding the material's electronic conductivity. The DOS provides the number of available electronic states at each energy level. cam.ac.uktruenano.com
For materials in the Na₁₊ₓZr₂SiₓP₃₋ₓO₁₂ series, DFT calculations show that these compounds are typically wide-band-gap insulators, which is a desirable characteristic for solid electrolytes as it minimizes electronic leakage. researchgate.net The calculated band gaps are generally large, confirming their nature as electronic insulators. The partial density of states (PDOS) analysis can further reveal the contributions of individual atomic orbitals (e.g., from Na, Zr, Si, O) to the total electronic structure. uspex-team.org For instance, in ZrO₂-SiO₂ systems, the states near the Fermi level are primarily composed of O 2p orbitals in the valence band and Zr 4d orbitals in the conduction band. uspex-team.org
Simulated Raman spectra for compounds like Na₂ZrSi₂O₇ can also be obtained using DFT, providing a fingerprint that can be compared with experimental results for phase identification. rsc.org
DFT is highly effective in predicting the ground-state properties of crystalline solids, including their equilibrium crystal structure and lattice parameters. escholarship.org For the NASICON parent compound, NaZr₂(PO₄)₃, DFT calculations have been used in conjunction with experimental techniques like neutron diffraction to refine the crystal structure and understand its thermal expansion behavior. escholarship.orgnih.govacs.org These studies show that with increasing temperature, the 'a' lattice parameter decreases while the 'c' lattice parameter increases, a phenomenon attributed to the coordinated rotation of ZrO₆ octahedra and PO₄ tetrahedra. nih.govacs.org
For sodium zirconium silicates like Na₄Zr₂(SiO₄)₃, DFT calculations can predict the lattice parameters of the primitive and conventional unit cells. For example, the trigonal structure of Na₄Zr₂(SiO₄)₃ (space group R-3c) has calculated lattice parameters of approximately a = 9.200 Å and c = 22.68 Å (in hexagonal setting), though it's noted that calculated cell volumes can be slightly overestimated. materialsproject.org These theoretical predictions are crucial for validating and interpreting experimental diffraction data.
Table 1: Calculated Lattice Parameters for Selected Sodium Zirconium Silicates and Related Compounds
| Compound | System/Space Group | a (Å) | b (Å) | c (Å) | β (°) | Source |
|---|---|---|---|---|---|---|
| Na₄Zr₂(SiO₄)₃ | Trigonal, R-3c | 9.200 | 9.200 | 9.200 | N/A | materialsproject.org |
| NaZr₂(PO₄)₃ (at 25 K) | Rhombohedral | 8.811 | 8.811 | 22.686 | N/A | escholarship.org |
| NaZr₂(PO₄)₃ (at 400 K) | Rhombohedral | 8.799 | 8.799 | 22.820 | N/A | escholarship.org |
| Na₂ZrO₃ | Monoclinic, C2/c | 5.623 | 9.749 | 11.127 | 99.98 | wvu.edu |
Point defects, such as vacancies and interstitials, play a critical role in mediating ion transport in solid electrolytes. DFT is used to calculate the formation energies of these defects, which determines their equilibrium concentration at a given temperature. free.frtuwien.ac.atresearchgate.net In crystalline zircon (ZrSiO₄), for example, the formation energies for most cation and anion vacancies are calculated to be very high, suggesting their concentrations are negligible under normal conditions. free.fr The formation energy of an oxygen interstitial, however, is significantly lower, indicating that oxygen diffusion likely occurs via an interstitial mechanism. free.fr
Furthermore, DFT calculations, often combined with methods like the Nudged Elastic Band (NEB), are used to map out the potential energy landscape for ion migration. rsc.org This allows for the identification of the most favorable diffusion pathways and the calculation of activation energy barriers for ion hopping. pnas.orgnih.gov In NASICON-type materials, these calculations have helped to elucidate the three-dimensional diffusion pathways for Na⁺ ions. rsc.org It has been shown that Na⁺ ions migrate through a network of interconnected sites, often involving a correlated motion where an incoming ion pushes another one out of its site. rsc.orgnih.govresearchgate.net The energy barriers for these migration pathways are critical parameters that determine the ionic conductivity of the material. pnas.orgfrontiersin.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Transport Phenomena
Molecular Dynamics (MD) simulations provide a way to study the time evolution of a system of atoms, offering insights into dynamic processes and transport phenomena that are complementary to the static picture provided by DFT. arxiv.org
MD simulations are extensively used to study Na⁺ ion diffusion in NASICON structures. nih.gov By simulating the trajectories of all ions in the structure over time at various temperatures, it is possible to directly observe diffusion events and identify the underlying transport mechanisms. nih.govd-nb.inforsc.org These simulations have confirmed that Na⁺ diffusion in NASICONs is a three-dimensional process involving hopping between different crystallographic sites (often labeled Na(1) and Na(2)). nih.govacs.org
The simulations reveal a correlated "knock-off" or "pushing-out" mechanism, where a Na⁺ ion from a higher-energy site (Na2) jumps to an occupied lower-energy site (Na1), displacing the resident ion to an adjacent, unoccupied Na2 site. nih.govresearchgate.net The bottlenecks for this migration are typically formed by the triangular faces of the ZrO₆ octahedra and SiO₄/PO₄ tetrahedra that make up the framework. nih.govrsc.org From the mean squared displacement (MSD) of the sodium ions over time, the diffusion coefficient (D) can be calculated, which is directly related to the ionic conductivity (σ). rsc.org
Table 2: Selected Na⁺ Diffusion and Conductivity Data from MD Simulations
| Compound | Temperature (K) | Diffusion Coefficient (cm²/s) | Conductivity (S/cm) | Activation Energy (eV) | Source |
|---|---|---|---|---|---|
| Na₅YSi₄O₁₂ | Room Temp | 6.6 x 10⁻⁹ | 1.5 x 10⁻³ | 0.203 - 0.221 | pnas.org |
| Na₃.₄Sc₀.₄Zr₁.₆Si₂PO₁₂ | 298 | - | 2.6 x 10⁻² | 0.11 | rsc.org |
| Na₃.₄Zr₂Si₂.₄P₀.₆O₁₂ | Room Temp | - | 5.2 x 10⁻³ | - | nih.govrsc.org |
| Na₃Zr₂Si₂PO₁₂ | 473 | - | ~0.170 | - | nih.gov |
MD simulations can also be used to investigate the vibrational properties (phonons) and thermal characteristics of sodium zirconium silicates. escholarship.orgresearchgate.net The analysis of atomic vibrations is crucial for understanding thermal expansion and thermal conductivity. nih.govacs.org In NaZr₂(PO₄)₃, DFT-based phonon calculations have been used to interpret temperature-dependent NMR data and to understand the anisotropic thermal expansion of the lattice. escholarship.orgnih.govacs.orgacs.org The simulations show that rotations of the rigid ZrO₆ and PO₄ polyhedra are key to this behavior. nih.gov
Predicting phonon spectra at finite temperatures can be challenging for conventional methods, but MD simulations inherently account for anharmonic effects at any temperature. aps.org Recent studies on NaZr₂P₃O₁₂ and Na₄Zr₂Si₃O₁₂ have used MD simulations to model thermal conductivity, finding that the strong suppression of propagating phonons due to structural complexity and intrinsic anharmonicity leads to consistently low thermal conductivities. acs.org This is an important property for materials intended for use in applications like all-solid-state batteries where thermal management is a concern. acs.org
Thermodynamic Modeling and Phase Equilibria Prediction
Thermodynamic modeling is essential for understanding the stability, formation conditions, and behavior of sodium zirconium(IV) silicates during synthesis and application.
Constructing phase diagrams for multi-component systems like Sodium-Zirconium-Silicon-Oxygen (Na-Zr-Si-O) is crucial for predicting the stable phases that form under different compositional and temperature conditions. These diagrams are typically built upon the experimental and computational data of the constituent ternary systems, namely Na₂O-ZrO₂-SiO₂, Na₂O-P₂O₅-SiO₂, and others. aimspress.com
Research into the quaternary system Na₂O-SiO₂-ZrO₂-P₂O₅, which is relevant to NASICON (Natrium Super Ionic Conductor) materials, provides a framework for understanding the Na-Zr-Si-O space. aimspress.comaimspress.com The phase region for NASICON-type materials has been described as a compressed tetrahedron within the larger quaternary phase diagram. aimspress.com These diagrams illustrate the phase relationships between sodium zirconium silicates and other compounds, such as zirconium dioxide (ZrO₂), zircon (ZrSiO₄), sodium silicates, and sodium zirconates. aimspress.com
Experimental studies involving the fusion of zircon sand (ZrSiO₄) with sodium hydroxide (B78521) (NaOH) have identified the formation of different equilibrium phases based on temperature and reactant stoichiometry. up.ac.za Below 650°C, sodium zirconate (Na₂ZrO₃) is the primary product, while above 700°C, sodium zirconium silicate (B1173343) (Na₂ZrSiO₅) also forms. up.ac.za The relative amounts of these phases depend on the molar ratio of NaOH to zircon. up.ac.za Such experimental findings are fundamental inputs for the construction and verification of phase diagrams. Computational thermodynamic databases, such as FAC*T, utilize models like the quasichemical model to predict phase equilibria and liquidus temperatures in complex multi-component oxide systems, including those containing Na₂O, ZrO₂, and SiO₂. iupac.org
The thermodynamic stability of a compound is determined by its enthalpy (ΔH) and entropy (S) of formation. These values can be determined experimentally through techniques like high-temperature solution calorimetry or calculated using first-principles quantum mechanical methods. researchgate.netumn.edu
For the Na-Zr-Si-O system, thermodynamic data for the constituent binary and ternary compounds are essential for deriving the properties of the more complex silicates. For example, the molar enthalpy of formation for sodium zirconate (Na₂ZrO₃) at 298.15 K has been determined by hydrofluoric-acid solution calorimetry to be -(1686.3 ± 2.0) kJ·mol⁻¹. iaea.org Similarly, the enthalpy of reaction for the formation of zircon (ZrSiO₄) from its constituent oxides (ZrO₂ and SiO₂) was found to be -27.9 (± 1.9) kJ/mol using high-temperature solution calorimetry. researchgate.net The standard enthalpy of formation (ΔfH°) for solid ZrSiO₄ is reported as -2023.956 kJ/mol in the NIST-JANAF thermochemical tables. nist.gov
Thermodynamic modeling studies for sodium zirconium cyclosilicate (ZS-9) have estimated that its potassium-bound form is significantly more stable (by 20.4 kcal/mol) than its native sodium-bound form, which drives the selective ion exchange. nih.gov These calculations are critical for understanding the driving forces behind the material's function.
The table below summarizes key thermodynamic data for related compounds, which are used as a basis for modeling sodium zirconium(IV) silicates.
| Compound | Formula | Property | Value | Temperature (K) | Reference |
|---|---|---|---|---|---|
| Sodium Zirconium Oxide | Na₂ZrO₃ | ΔfH° | -1686.3 ± 2.0 kJ/mol | 298.15 | iaea.org |
| Sodium Zirconium Oxide | Na₂ZrO₃ | S° | 125.50 J/K·mol | 298.15 | iaea.org |
| Zirconium Orthosilicate (B98303) (Zircon) | ZrSiO₄ | ΔfH° | -2034.2 ± 3.1 kJ/mol | 298 | researchgate.net |
| Zirconium Orthosilicate (Zircon) | ZrSiO₄ | ΔfG° | -1919.8 kJ/mol | 298 | researchgate.net |
| Zirconium Orthosilicate (Zircon) | ZrSiO₄ | S° | 84.01 J/K·mol | 298.15 | nist.gov |
The solubility of sodium zirconium(IV) silicates is a critical property, particularly for applications involving aqueous environments. Crystalline forms such as sodium zirconium cyclosilicate are known to be insoluble and non-absorbed. drugbank.comtga.gov.auastrazeneca.com Environmental risk assessments note that due to its inherent insolubility, the compound is expected to be retained during sewage treatment, and its environmental exposure is considered negligible. astrazeneca.com
While the compound itself is largely insoluble, speciation modeling is used to predict the chemical forms and local coordination environments of its constituent elements, particularly zirconium, if they were to dissolve. acs.orgiaea.org Such modeling is crucial for understanding potential interactions in complex media. For instance, studies on zirconium ions in aqueous solutions use potentiometric measurements and computer programs like HYPERQUAD to refine hydrolysis equilibrium models and identify various hydrolyzed zirconium species. iaea.org
Advanced techniques like X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), are complemented with ab initio calculations to determine chemical speciation and local structure. acs.org Studies on zirconium in molten salts have used these methods to identify the coexistence of multiple Zr-based complexes (e.g., ZrF₆²⁻, ZrF₇³⁻) and to measure how coordination numbers change with temperature. acs.org These computational approaches provide a detailed picture of speciation that is essential for predicting material behavior and interactions.
Machine Learning and Artificial Intelligence Applications in Materials Design
The traditional trial-and-error approach to materials discovery is often slow and resource-intensive. researchgate.net The integration of machine learning (ML) and artificial intelligence (AI) is transforming materials science by enabling data-driven approaches to accelerate the design, prediction of properties, and synthesis of novel materials. researchgate.netelspub.com
Predictive modeling using ML algorithms offers a powerful route to designing new sodium zirconium(IV) silicate compositions with tailored properties. By training models on large datasets of known materials, researchers can predict the properties of hypothetical compositions without the need for extensive experimental synthesis and characterization. umn.eduresearchgate.net
For silicate glasses and related materials, ML algorithms such as random forests, k-nearest neighbors, and partial least squares (PLS) have been successfully used to build predictive models for a range of properties. researchgate.nettennessee.edu These properties include glass transition temperature, liquidus temperature, elastic modulus, and refractive index, all predicted directly from the chemical composition. researchgate.net Such models demonstrate that for many properties, the prediction uncertainty is comparable to the experimental data spread, highlighting their reliability. researchgate.net
Machine learning interatomic potentials (MLIPs) represent another significant advancement. nih.gov These potentials, trained on quantum mechanical data, allow for large-scale, accurate simulations of complex and disordered systems like silicate glasses. Studies have shown that including physical effects like dispersion interactions in MLIPs is critical for accurately reproducing properties such as density and elastic moduli. nih.gov
The application of these ML techniques to sodium zirconium(IV) silicates could accelerate the discovery of new compositions with enhanced ion exchange capacity, selectivity, or thermal stability. By learning the complex composition-structure-property relationships from existing data, AI can guide researchers toward the most promising new materials for specific applications. umn.edu
The table below outlines common ML approaches and their application in designing silicate-based materials.
| Machine Learning Technique | Application in Silicate Materials Design | Example Research Area | Reference |
|---|---|---|---|
| Random Forest, k-Nearest Neighbors | Predicting bulk properties (e.g., transition temperature, elastic modulus) from composition. | Oxide Glass Property Prediction | researchgate.net |
| Partial Least Squares (PLS), LASSO | Quantifying geochemical information and structural parameters from spectroscopic (e.g., Raman) data. | Geochemical Modeling of Volcanic Glasses | tennessee.edu |
| Machine Learning Interatomic Potentials (MLIPs) | Enabling large-scale, accurate molecular dynamics simulations of glass structure and dynamics. | Simulation of Sodium Silicate Glasses | nih.gov |
| General AI / ML Algorithms | Accelerating materials innovation, including design, performance prediction, and synthesis pathways. | General Materials Science | researchgate.netiapchem.org |
Table of Compound Names
| Name | Formula |
| Sodium;zirconium(4+);silicate | Varies (e.g., Na₂ZrSi₃O₉) |
| Sodium Zirconium Cyclosilicate | Na₂ZrSi₃O₉·nH₂O |
| Sodium Zirconate | Na₂ZrO₃ |
| Sodium Zirconium Silicate | Na₂ZrSiO₅ |
| Zircon / Zirconium Orthosilicate | ZrSiO₄ |
| Zirconium Dioxide / Zirconia | ZrO₂ |
| Silicon Dioxide / Silica (B1680970) | SiO₂ |
| Sodium Silicate | Na₂SiO₃ |
| Sodium Hydroxide | NaOH |
| Potassium | K⁺ |
High-Throughput Screening for Desired Functional Properties
High-throughput screening (HTS) is a methodology that enables the rapid assessment of vast libraries of materials to identify candidates with specific, desirable properties. bmglabtech.com In materials science, this approach often leverages computational power to screen potential compounds before undertaking costly and time-consuming experimental synthesis. utah.edursc.org For complex systems like sodium zirconium silicates, where numerous compositional and structural variations are possible, HTS is an invaluable tool for accelerating the discovery of new functional materials. utah.edunih.gov
The primary objective of HTS in this context is to navigate the large compositional space efficiently. nih.gov By combining thermodynamic database mining with first-principles calculations, such as those based on Density Functional Theory (DFT), researchers can predict the properties of materials from their crystallographic information alone. scirp.orgosti.gov This ab initio thermodynamic technique allows for the pre-selection of promising candidates for which lower energy costs or superior performance is predicted under specific process conditions, thereby guiding subsequent experimental validation. scirp.orgosti.gov
Research Findings from Computational Screening
High-throughput computational studies have been instrumental in exploring the potential of alkali-metal zirconium silicates and related compounds for various applications. These investigations focus on predicting key characteristics like phase stability, ionic conductivity, and suitability for environmental applications such as CO2 capture.
One significant application of HTS has been in the search for new solid-state electrolytes. Materials with the NASICON (NA Super Ionic CONductor) structure, prototyped by compounds like Na₃Zr₂(SiO₄)₂(PO₄), are of particular interest. A major computational screening effort explored the stability of materials within the extensive Na-M₁-M₂-A-B-O chemical space. nih.gov This work highlights the power of HTS to uncover novel, stable compositions in a domain where experimental exploration has been limited. nih.gov
| Parameter | Value/Finding |
|---|---|
| Chemical Space Explored | Na-M₁-M₂-A-B-O (where M, A, B are various elements) |
| Total Compositions Evaluated Computationally | 3,881 |
| Compositions Previously Explored Experimentally | 32 |
| Predicted Stable or Low-Energy Metastable Compounds | 60 |
| Focus Area for Experimental Validation | Na₃-NASICONs with mixed SiO₄ and PO₄ polyanions |
| Experimental Validation Success Rate | 5 out of 6 attempted novel compositions were successfully synthesized |
Another functional property explored via HTS is the capacity for CO₂ capture. Theoretical screening methodologies have been developed to identify promising solid sorbents by calculating the thermodynamics of their reactions with CO₂. scirp.orgosti.gov By computing properties such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG), researchers can assess the energy requirements for both CO₂ absorption and sorbent regeneration. scirp.org A comparative study of alkali metal zirconates and silicates demonstrated that this approach aligns well with experimental findings, validating the screening methodology. scirp.org
| Reaction | ΔH (kJ/mol) | Notes |
|---|---|---|
| Na₂ZrO₃ + CO₂ → Na₂CO₃ + ZrO₂ | ~ -85 to -90 | Shows similar ΔH to Li₂ZrO₃ over a wide temperature range. |
| K₂ZrO₃ + CO₂ → K₂CO₃ + ZrO₂ | ~ -140 | Larger ΔH suggests higher energy is needed for regeneration. |
| Li₂ZrO₃ + CO₂ → Li₂CO₃ + ZrO₂ | ~ -85 to -90 | Considered a good candidate for CO₂ sorption. |
| Li₄SiO₄ + CO₂ → Li₂CO₃ + Li₂SiO₃ | ~ -80 | Has a relatively small ΔH, making it a favorable choice. |
Beyond computational methods, experimental screening has also been crucial. The development of Sodium Zirconium Cyclosilicate for potassium binding involved an iterative optimization process that screened 11 different zirconium silicates. wikipedia.org This led to the identification of a compound with a specific microporous structure, where the average pore opening of approximately 3 angstroms is ideally sized to selectively capture potassium ions. wikipedia.orgnih.govmyastrazeneca.co.uk This process demonstrates a more traditional, but still effective, form of screening to identify a material with a highly specific functional property. wikipedia.org
Functional Applications of Sodium Zirconium Iv Silicates Non Biomedical Focus
Sodium zirconium(IV) silicates are inorganic compounds recognized for their unique structural and chemical properties, which lend themselves to a variety of functional applications beyond the biomedical field. Their microporous crystalline framework is central to their utility as ion exchangers and catalysts.
Environmental and Sustainability Considerations in Sodium Zirconium Iv Silicate Research
The growing emphasis on sustainable development has cast a spotlight on the environmental aspects of chemical production and application. For sodium zirconium(IV) silicate (B1173343), this includes the entire lifecycle, from its synthesis to its use in environmental applications and its ultimate fate. Research is increasingly focused on developing greener manufacturing processes and harnessing the material's unique properties for environmental remediation.
Historical Context and Evolution of Sodium Zirconium Iv Silicate Research
Early Discoveries and Seminal Contributions to Zirconium Silicate (B1173343) Chemistry
The story of zirconium silicate chemistry begins with the discovery of the element zirconium itself. The mineral zircon, a zirconium silicate (ZrSiO₄), has been known for centuries, often used as a gemstone and mentioned in biblical texts. asianmetal.com For a long time, colorless zircon stones were even mistaken for a type of diamond. asianmetal.com
The formal identification of zirconium occurred in 1789 when German chemist Martin Heinrich Klaproth analyzed a jargon mineral sample from Sri Lanka. asianmetal.comquora.com Suspecting it contained a new element, he successfully extracted zirconium dioxide, which he named "Zirkonerde" (zircon earth). asianmetal.com Although he couldn't isolate the pure metal, his work laid the foundation for future research. asianmetal.com The name "zirconium" was later suggested by English chemist Sir Humphry Davy. asianmetal.com
The first isolation of zirconium metal, albeit in an impure form, was achieved in 1824 by the Swedish chemist Jöns Jacob Berzelius. asianmetal.comamericanelements.combritannica.com He accomplished this by heating a mixture of potassium and potassium zirconium fluoride in an iron tube, producing a black powder. asianmetal.com It wasn't until nearly a century later, in 1925, that Dutch chemists Anton E. van Arkel and J.H. de Boer produced a high-purity, ductile form of the metal. britannica.com
While the element's discovery was pivotal, the synthesis of specific zirconium silicate compounds under laboratory conditions came much later. Some of the initial hydrothermal syntheses of zirconium silicates were conducted by Maurice in 1949. acs.org A significant advancement in the field was the practical synthesis of Sodium Zirconium Cyclosilicate by UOP in the late 1990s. wikipedia.org This work opened the door to exploring the unique ion-exchange properties of these microporous materials. wikipedia.org
| Year | Scientist(s) | Contribution | Reference |
|---|---|---|---|
| 1789 | Martin Heinrich Klaproth | Discovered the element zirconium in the mineral zircon (zirconium silicate). | asianmetal.comquora.combritannica.com |
| 1824 | Jöns Jacob Berzelius | First to isolate zirconium metal in an impure form. | asianmetal.comamericanelements.combritannica.com |
| 1925 | Anton E. van Arkel & J.H. de Boer | Produced the first high-purity zirconium metal. | britannica.com |
| 1949 | Maurice | Carried out some of the first hydrothermal syntheses of zirconium silicates. | acs.org |
| Late 1990s | UOP | First practical synthesis of Sodium Zirconium Cyclosilicate. | wikipedia.org |
Paradigm Shifts in Understanding Sodium Zirconium(IV) Silicate Structures and Reactivity
The conceptual understanding of sodium zirconium silicates has undergone significant transformations. Initially viewed through a mineralogical and geophysical lens as naturally occurring crystalline solids, the paradigm has shifted towards designing them as highly functional, engineered materials. acs.org
A major shift occurred with the move from studying natural minerals to the targeted synthesis of zirconium silicates with novel structures and properties. The work on synthetic analogues of minerals like gaidonnayite and petarasite, and the creation of entirely new layered materials, demonstrated the vast chemical versatility of the zirconium-silicon-oxygen system. acs.org
The most profound paradigm shift came with the discovery and development of Sodium Zirconium Cyclosilicate (also known as ZS-9) for medical applications. wikipedia.org This represented a move from viewing these compounds as industrial materials (e.g., for refractory coatings or catalysis) to seeing them as precision ion-exchange agents with biological applications. americanelements.comresearchgate.net The structure of Sodium Zirconium Cyclosilicate is a microporous cubic lattice with pores approximately 3 angstroms in diameter. nih.govnih.gov This specific pore size is designed to selectively capture unhydrated potassium ions, effectively mimicking the function of physiological potassium channels. wikipedia.orgnih.gov This understanding of structure-function relationships, where a synthetic inorganic crystal is engineered to perform a highly selective biological function—entrapping excess potassium ions in the gastrointestinal tract—marked a revolutionary step in the field. nih.govnih.gov
Key Researchers and Institutions in the Field
Numerous individuals and institutions have made pivotal contributions to the field of zirconium silicate chemistry.
| Researcher/Institution | Notable Contribution | Reference |
|---|---|---|
| Martin Heinrich Klaproth | Discovered the element zirconium. | asianmetal.comquora.com |
| Jöns Jacob Berzelius | First to isolate the zirconium metal. | asianmetal.combritannica.com |
| Clearfield and co-workers | Synthesized and characterized novel layered and other zirconium silicate materials, expanding the understanding of their structural diversity. | acs.org |
| UOP (Universal Oil Products) | Credited with the first practical synthesis of Sodium Zirconium Cyclosilicate in the late 1990s. | wikipedia.org |
| ZS Pharma / AstraZeneca | Developed Sodium Zirconium Cyclosilicate as a pharmaceutical product (Lokelma) for the treatment of hyperkalemia, conducting extensive clinical trials to establish its efficacy and safety. | wikipedia.orgpatsnap.comnih.gov |
The work of early chemists like Klaproth and Berzelius provided the elemental foundation. asianmetal.com In the modern era, academic researchers such as Clearfield and his collaborators significantly advanced the synthetic and structural chemistry of these compounds. acs.org On the industrial and pharmaceutical front, UOP's initial synthesis of Sodium Zirconium Cyclosilicate was a critical breakthrough, which was then extensively developed and brought to market by ZS Pharma and later AstraZeneca, establishing its role in modern medicine. wikipedia.orgpatsnap.com
Future Research Directions and Unaddressed Challenges in Sodium Zirconium Iv Silicate Science
Exploration of Novel Sodium Zirconium(IV) Silicate (B1173343) Compositions and Polymorphs
Current research has largely centered on specific crystalline forms of sodium zirconium silicate, such as ZS-9, for their high selectivity in ion exchange. newdrugapprovals.orgplos.org However, the broader family of zirconium silicates presents a rich area for exploration. Future investigations are expected to delve into the synthesis and characterization of novel compositions and polymorphs with unique properties.
The crystal structure of sodium zirconosilicates can range from triclinic and monoclinic to trigonal, each potentially offering different functionalities. researchgate.net For instance, the development of materials like K2ZrSi3O9·2H2O, a microporous zirconosilicate, highlights the potential for discovering new framework structures with tailored channel sizes. researchgate.net Research into mixed metal silicates, such as potassium zirconium-titanium silicates, further opens up possibilities for tuning material properties by altering the elemental composition. researchgate.net A significant challenge lies in controlling the formation of desired crystalline phases, as alternative layered structures can form during the reaction process, which may have less specific ion selectivity. newdrugapprovals.org Overcoming this requires a deeper understanding of the reaction mechanisms that govern the crystallization of different polymorphs.
In-Situ Characterization Techniques for Real-Time Reaction Monitoring
A significant challenge in synthesizing sodium zirconium(IV) silicate is understanding the complex reaction pathways and kinetics in real-time. The application of in-situ characterization techniques is a promising avenue to address this. Techniques like in-situ small-angle X-ray scattering (SAXS) can provide real-time information on the formation and evolution of nanoparticle structures during the synthesis process. iucr.org
By monitoring the decomposition of precursors and the formation of ceramic structures as they happen, researchers can gain valuable insights into the mechanisms of nucleation and growth. iucr.org This understanding is critical for optimizing reaction conditions to favor the formation of the desired crystalline phase and to prevent the formation of impurities. tga.gov.au Future research in this area will likely involve the use of a combination of in-situ techniques, such as XRD and spectroscopic methods, to obtain a comprehensive picture of the reaction dynamics.
Bridging Multiscale Modeling with Experimental Observation for Enhanced Prediction
Computational modeling is becoming an increasingly powerful tool in materials science. For sodium zirconium(IV) silicate, multiscale modeling approaches can provide insights that are difficult to obtain through experiments alone. These models can range from quantum mechanical calculations on small molecular clusters to coarse-grained simulations of large-scale structures. acs.org
A key future direction is to bridge these multiscale models with experimental observations to create a more predictive framework. frontiersin.org For example, molecular dynamics simulations can be used to understand the interactions between the silicate framework and various ions, helping to explain the material's high selectivity. plos.org By validating these models against experimental data from techniques like NMR and XRD, researchers can improve their predictive power. researchgate.net This synergy between simulation and experiment will be crucial for designing new sodium zirconium(IV) silicate materials with specific, tailored functionalities. acs.org
Expanding Applications in Emerging Technologies (non-biomedical)
While much of the focus on sodium zirconium(IV) silicate has been in the biomedical field for the treatment of hyperkalemia, its unique properties make it a candidate for a range of other technological applications. nih.govmdpi.compreprints.orgnih.govplos.orgmdpi.comimarcgroup.comjacc.orgmayoclinic.orgresearchgate.netmdpi.comtandfonline.commyastrazeneca.co.uk Its ion-exchange capabilities suggest potential use in areas such as:
Catalysis: The porous structure and the presence of active sites could be exploited for catalytic applications. mu.edu.et
Environmental Remediation: Its ability to selectively capture certain ions could be used for the removal of heavy metals or other pollutants from water. Zirconium silicates were initially identified for their ability to selectively extract ammonium (B1175870). plos.org
Energy Storage: Materials with well-defined porous structures are of interest for applications in batteries and capacitors. Layered transition metal oxides are being explored as cathode materials for sodium-ion batteries. acs.org
Advanced Ceramics: Sodium zirconium silicate is known for its thermal stability and low thermal expansion, making it a valuable component in the manufacturing of high-performance ceramics. pmarketresearch.com
Electronics: There is growing demand for sodium zirconium silicate in the electronics industry. pmarketresearch.com
Future research will involve exploring these and other non-biomedical applications, which will require tailoring the material's properties for each specific use case.
Addressing Scalability and Economic Viability for Industrial Implementation
For any new material to have a broad impact, it must be producible on a large scale in an economically viable manner. A major challenge for sodium zirconium(IV) silicate is the transition from laboratory-scale synthesis to industrial-scale production. wipo.int The current production methods can be complex and costly. imarcgroup.com
Concluding Remarks on the Significance of Sodium Zirconium Iv Silicate Research
Summary of Key Achievements and Current Understanding
Research into sodium zirconium(IV) silicate (B1173343), a compound with the chemical formula Na₂ZrSi₂O₇, has led to significant advancements in materials science and medicine. A key achievement is the development and characterization of sodium zirconium cyclosilicate (SZC), a microporous zirconium silicate. researchgate.net This compound has a unique crystalline structure that allows for high selectivity in ion exchange, particularly for potassium ions. wikipedia.org
The primary application stemming from this research is the use of SZC as a therapeutic agent for hyperkalemia, a condition characterized by elevated potassium levels in the blood. imarcgroup.com Clinical studies have demonstrated its efficacy in rapidly lowering and maintaining normal potassium levels. nih.govresearchgate.net The mechanism involves the exchange of sodium and hydrogen ions for potassium and ammonium (B1175870) ions in the gastrointestinal tract, with the bound potassium then excreted in feces. nih.goveuropa.eu This has proven beneficial for patients with conditions like chronic kidney disease and heart failure, who are often at risk for hyperkalemia. nih.govjacc.org Long-term studies have shown that SZC can maintain normokalemia for up to 12 months. researchgate.netnih.gov
Beyond its medical applications, research has also explored the fundamental properties of sodium zirconium silicates. Studies have investigated their synthesis from zircon sand (ZrSiO₄), a primary source of zirconium. mdpi.com The decomposition of zircon sand under specific conditions yields sodium zirconate and sodium silicate, which can then react to form sodium zirconium silicate. mdpi.com Furthermore, investigations into sodium zirconium silicate phosphate (B84403) (NaSICon) thin films have revealed their potential as ion-conducting materials. researchgate.net The ionic conductivity of these films is influenced by factors such as crystallite size and silicon content, highlighting the tunability of their properties for potential applications in energy storage. researchgate.net
Current understanding of sodium zirconium(IV) silicate is multifaceted. In the medical field, it is recognized as a selective potassium binder with a well-documented efficacy and safety profile for managing hyperkalemia. mdpi.comresearchgate.netnih.gov In materials science, it is understood as a versatile ceramic material with tunable ion-exchange and conducting properties. researchgate.netpmarketresearch.com
| Property | Research Finding |
| Medical Application | Effective in treating hyperkalemia by selectively binding potassium ions in the gastrointestinal tract. imarcgroup.comnih.gov |
| Mechanism of Action | Exchanges sodium and hydrogen for potassium and ammonium ions. nih.gov |
| Clinical Efficacy | Rapidly lowers serum potassium levels, with effects observed within hours of administration. wikipedia.orgnih.gov |
| Long-Term Management | Maintains normal potassium levels in patients for extended periods (up to 12 months). researchgate.netnih.gov |
| Materials Science Application | Potential as an ion-conducting material in thin-film form (NaSICon). researchgate.net |
| Synthesis | Can be synthesized from the decomposition of zircon sand. mdpi.com |
Outlook on the Enduring Relevance and Potential Impact of Sodium Zirconium(IV) Silicates in Materials Science
The future of sodium zirconium(IV) silicate research in materials science is promising, with its relevance extending beyond its established medical use. The compound's unique properties, including exceptional thermal stability and low thermal expansion, position it as a valuable component in the manufacturing of advanced ceramics, such as tiles and sanitary ware, enhancing durability and aesthetics. pmarketresearch.com Its non-toxic nature and minimal environmental impact also align with the growing demand for sustainable and eco-friendly materials in sectors like construction and automotive manufacturing. pmarketresearch.com
In the electronics industry, the dielectric properties of sodium zirconium silicate make it a candidate for use in high-performance capacitors and insulators, crucial for the advancement of electronic components in an era of proliferating smart devices. pmarketresearch.com Furthermore, its role as a pozzolanic material can enhance the mechanical properties of concrete, contributing to stronger, more durable, and potentially more sustainable construction practices. pmarketresearch.com
Q & A
Q. What are the optimal synthesis conditions for sodium zirconium(4+) silicate, and how do reaction parameters influence phase purity?
- Methodological Answer : Synthesis via mixed alkali decomposition (e.g., CaO-NaOH fusion) requires precise control of temperature (800–1000°C), NaOH concentration, and reaction time. For instance, leaching rates exceeding 73% are achieved under optimal conditions (NaOH mass ratio 1:2, 90°C, 2 hours) . Post-synthesis, phase purity is validated using XRD and Rietveld refinement to distinguish zirconium silicate (ZrSiO₄) from zirconia (ZrO₂) impurities .
Q. How can sodium zirconium(4+) silicate be characterized for ion-exchange capacity and structural stability?
- Methodological Answer : Ion-exchange capacity is quantified via batch experiments in simulated biological or environmental fluids (e.g., potassium ion exchange in gastrointestinal pH ranges ). Structural stability is assessed through thermogravimetric analysis (TGA) and FTIR to monitor hydroxyl group retention and framework collapse temperatures. Synchrotron X-ray absorption spectroscopy (XAS) can elucidate local coordination environments of Zr⁴⁺ ions .
Q. What are the key challenges in scaling laboratory-scale synthesis to gram quantities while maintaining crystallinity?
- Methodological Answer : Scaling requires addressing inhomogeneous heat distribution during alkali fusion. Use of rotary kilns or microwave-assisted heating improves uniformity. Post-synthesis, acid washing (e.g., HCl) removes unreacted silica residues, but pH must be controlled (pH 2–3) to prevent ZrSiO₄ dissolution .
Advanced Research Questions
Q. How can contradictory data on sodium zirconium(4+) silicate’s ion-exchange selectivity be resolved?
- Methodological Answer : Discrepancies often arise from variations in synthesis pH or alkali content, which alter pore structure and ion-channel geometry. To resolve contradictions:
- Compare samples synthesized under identical conditions but characterized using different techniques (e.g., BET surface area vs. TEM pore-size analysis).
- Conduct competitive ion-exchange experiments (e.g., K⁺ vs. NH₄⁺) to quantify selectivity coefficients .
- Reference computational models (DFT or MD simulations) to predict binding affinities .
Q. What experimental designs are effective for studying sodium zirconium(4+) silicate’s role in composite materials (e.g., antimicrobial coatings)?
- Methodological Answer : For antimicrobial composites (e.g., Ag-doped ZrSiO₄), use micro-arc oxidation (MAO) in electrolytes containing sodium silicate and silver acetate. Key parameters:
Q. How can researchers address inconsistencies in quantitative phase analysis (QPA) of sodium zirconium(4+) silicate-containing systems?
- Methodological Answer : Use Reference Intensity Ratio (RIR) methods with XRD data. For example:
Q. What methodologies are recommended for analyzing sodium zirconium(4+) silicate’s environmental impact during synthesis?
- Methodological Answer : Life-cycle assessment (LCA) should include:
Critical Research Gaps and Future Directions
- Structural Dynamics : In situ XRD/TGA studies under ion-exchange conditions to correlate framework flexibility with ion selectivity.
- Toxicity Profiling : Long-term in vivo studies on Zr⁴⁺ bioaccumulation, referencing OECD guidelines .
- Advanced Composites : Integration with carbon nanotubes or MOFs for enhanced catalytic or adsorption properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
